molecular formula C10H6F4O2 B1336905 3-Fluoro-5-(trifluoromethyl)cinnamic acid CAS No. 575469-96-4

3-Fluoro-5-(trifluoromethyl)cinnamic acid

Cat. No.: B1336905
CAS No.: 575469-96-4
M. Wt: 234.15 g/mol
InChI Key: BALLIUNVQMPIFI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS 575469-96-4) is a fluorinated cinnamic acid derivative of high interest in medicinal chemistry and drug discovery research. With the molecular formula C 10 H 6 F 4 O 2 and a molecular weight of 234.15 g/mol, this compound serves as a versatile synthetic building block . The strategic incorporation of both fluorine and trifluoromethyl groups on the phenyl ring is a common tactic in lead optimization, as these motifs can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . Cinnamic acid derivatives are extensively studied for their broad pharmacological potential, which includes anti-tumor, antibacterial, anti-inflammatory, and anti-diabetic activities . As part of this compound family, this compound is a valuable intermediate for synthesizing novel molecules to explore these therapeutic areas. Researchers can leverage its carboxylic acid functional group for further chemical modifications, such as amidation or esterification, to create a library of analogs for structure-activity relationship (SAR) studies . This product is intended for research applications in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLIUNVQMPIFI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420682
Record name 3-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575469-96-4
Record name 3-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 575469-96-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Fluoro-5-(trifluoromethyl)cinnamic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic pathway detailed is the Knoevenagel condensation, a reliable method for the formation of carbon-carbon double bonds. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected physicochemical properties of the target compound.

Core Synthesis Pathway: Knoevenagel Condensation

The synthesis of this compound is most effectively achieved through the Knoevenagel condensation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine and piperidine, and proceeds via a two-step mechanism involving a nucleophilic addition followed by a dehydration (decarboxylation) step. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the benzaldehyde substrate is expected to enhance its reactivity in this condensation.

Quantitative Data Summary

PropertyThis compound (Predicted/Calculated)3-(Trifluoromethyl)cinnamic acid (Experimental)[1][2][3]
Molecular Formula C₁₀H₆F₄O₂C₁₀H₇F₃O₂
Molecular Weight 234.15 g/mol [4]216.16 g/mol [1][2]
CAS Number 240800-54-8[4]779-89-5[1]
Boiling Point 280.5±35.0 °C[4]~292 °C[1]
Melting Point Not available135-137 °C[1][2]
pKa 4.13±0.10Not available
Appearance White to off-white solidWhite crystalline solid[1]

Experimental Protocol: Knoevenagel Condensation

This protocol is a detailed methodology for the synthesis of this compound based on established Knoevenagel condensation procedures for similar substrates.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in a minimal amount of pyridine.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any remaining pyridine and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the purified product should also be determined.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Fluoro-5-(trifluoromethyl)benzaldehyde 3-Fluoro-5-(trifluoromethyl)benzaldehyde Knoevenagel Condensation Knoevenagel Condensation 3-Fluoro-5-(trifluoromethyl)benzaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Knoevenagel Condensation Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Knoevenagel Condensation Acidification & Precipitation Acidification & Precipitation Knoevenagel Condensation->Acidification & Precipitation Filtration Filtration Acidification & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Knoevenagel condensation workflow.

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-5-(trifluoromethyl)cinnamic acid, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document is intended for a technical audience, including chemists, pharmacologists, and drug development professionals.

Chemical Properties and Data

This compound is a halogenated derivative of cinnamic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules and functional materials.

Structural Information
  • IUPAC Name: (2E)-3-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid

  • Molecular Formula: C₁₀H₆F₄O₂

  • Molecular Weight: 234.15 g/mol

  • CAS Numbers: 240800-54-8, 575469-96-4

  • Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table includes available predicted and experimental data for the target compound and its close structural analog, 3-(trifluoromethyl)cinnamic acid, for comparison.

PropertyThis compound3-(Trifluoromethyl)cinnamic acid (for comparison)
Melting Point (°C) Data not available135-137[1][2]
Boiling Point (°C) 280.5 ± 35.0 (Predicted)[3]~292 (Predicted)[2]
Density (g/cm³) 1.438 ± 0.06 (Predicted)[3]Data not available
pKa 4.11 ± 0.10 (Predicted)[3]Data not available
Solubility Data not availableSlightly soluble in water, freely soluble in many organic solvents.

Experimental Protocols

Synthesis via Knoevenagel Condensation

This method involves the condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid.

Reaction:

Experimental Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute solution of hydrochloric acid (e.g., 2 M HCl) to precipitate the crude product.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Logical Workflow for Knoevenagel Condensation

G A Mix Reactants: 3-fluoro-5-(trifluoromethyl)benzaldehyde, malonic acid, solvent, and catalyst B Heat to Reflux (80-120 °C, 4-8 h) A->B C Monitor by TLC B->C D Reaction Complete? C->D D->B No E Cool to Room Temperature D->E Yes F Solvent Removal (if necessary) E->F G Acidify with HCl F->G H Precipitate Crude Product G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry the Product J->K L Recrystallize for Purification K->L M Pure this compound L->M

Caption: Knoevenagel condensation workflow for synthesis.

Synthesis via Perkin Reaction

This classic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

Reaction:

Experimental Procedure:

  • Reactant Mixture: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place 3-fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.5 equivalents).

  • Reaction Conditions: Heat the mixture in an oil bath to 180 °C for 5-8 hours with continuous stirring.

  • Work-up: Allow the mixture to cool slightly and then pour it into a beaker of water. Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride. If the product solidifies, it can be crushed. Add a solution of sodium carbonate to dissolve the cinnamic acid as its sodium salt and steam distill to remove any unreacted benzaldehyde.

  • Purification: Filter the hot solution and then acidify the filtrate with dilute hydrochloric acid to precipitate the this compound. The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent.

Spectral Data Interpretation

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its structural analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylic acid moiety and the aromatic protons. The vinyl protons, being part of a trans double bond, should appear as doublets with a coupling constant of approximately 16 Hz. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the carbons of the double bond, and the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1680-1700 cm⁻¹), and a C=C stretching band (around 1625-1640 cm⁻¹). The C-F stretching vibrations will appear in the region of 1000-1400 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.15). Fragmentation patterns would likely involve the loss of COOH, H₂O, and fragments related to the substituted phenyl ring.

Biological Activity and Potential Applications

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. The introduction of fluorine and trifluoromethyl groups can enhance these properties due to increased metabolic stability and altered electronic characteristics.

While specific biological data for this compound is limited, it is a promising candidate for investigation in several therapeutic areas.

Potential Signaling Pathway Interactions

G cluster_0 Potential Cellular Effects Anti-inflammatory Anti-inflammatory Anticancer Anticancer Antimicrobial Antimicrobial 3-Fluoro-5-(trifluoromethyl)cinnamic_acid 3-Fluoro-5-(trifluoromethyl)cinnamic_acid Target Proteins Target Proteins 3-Fluoro-5-(trifluoromethyl)cinnamic_acid->Target Proteins Binding/Modulation Signaling Pathways Signaling Pathways Target Proteins->Signaling Pathways Activation/Inhibition Signaling Pathways->Anti-inflammatory Signaling Pathways->Anticancer Signaling Pathways->Antimicrobial

References

In-depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS 240800-54-8)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the available technical information for 3-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS 240800-54-8). However, a thorough review of scientific literature and chemical databases reveals a significant lack of published experimental data regarding the biological activity, mechanism of action, and detailed experimental protocols for this specific compound. The information presented herein is based on available chemical properties and general knowledge of related compounds.

Core Chemical Properties

This compound is a substituted cinnamic acid derivative. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.

Physicochemical Data

A summary of the available physicochemical data for CAS 240800-54-8 is presented in Table 1. These values are primarily predicted and sourced from chemical supplier databases.

PropertyValueSource
IUPAC Name (2E)-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid[1]
Molecular Formula C₁₀H₆F₄O₂[2]
Molecular Weight 234.15 g/mol [2]
Boiling Point (Predicted) 280.5 ± 35.0 °C[2]
Density (Predicted) 1.438 ± 0.06 g/cm³[2]
pKa (Predicted) 4.11 ± 0.10[2]

Biological Activity and Potential Applications (Hypothesized)

While no specific biological activities for this compound have been reported in the reviewed literature, the structural motifs present in the molecule suggest potential areas of investigation. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, and the introduction of fluorine and trifluoromethyl groups can enhance potency and modulate pharmacokinetic properties.

General Biological Context of Cinnamic Acid Derivatives:

  • Antimicrobial Activity: Cinnamic acid derivatives have been shown to exhibit antibacterial and antifungal properties.

  • Anticancer Activity: Various substituted cinnamic acids have been investigated for their potential as anticancer agents.

  • Neuroprotective Effects: Some cinnamic acid derivatives have demonstrated neuroprotective properties in preclinical studies.

  • Anti-inflammatory Effects: The cinnamic acid scaffold is found in various natural and synthetic anti-inflammatory compounds.

The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals, often leading to increased metabolic stability and enhanced binding affinity to biological targets.

Experimental Data and Protocols

A comprehensive search of scientific databases yielded no published studies containing detailed experimental protocols or quantitative data (e.g., IC₅₀, LD₅₀, pharmacokinetic parameters) for this compound.

Visualizations

Due to the absence of published data on signaling pathways or specific experimental workflows for this compound, the creation of detailed Graphviz diagrams as requested is not feasible. The diagrams below represent hypothetical workflows based on general practices in drug discovery for a novel compound of this nature.

experimental_workflow cluster_synthesis Compound Synthesis and Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound purification Purification and Structural Verification (NMR, MS) synthesis->purification cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) purification->cell_based_assays animal_models Animal Models of Disease cell_based_assays->animal_models enzyme_assays Enzyme Inhibition Assays binding_assays Receptor Binding Assays pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_models->pk_pd_studies toxicology Toxicology Studies pk_pd_studies->toxicology

Caption: A generalized experimental workflow for the evaluation of a novel chemical entity.

logical_relationship cluster_properties Chemical Properties cluster_activity Biological Activity (Hypothetical) compound This compound physicochemical Physicochemical Properties compound->physicochemical structural Structural Features compound->structural target_interaction Target Interaction physicochemical->target_interaction influences structural->target_interaction influences cellular_effects Cellular Effects target_interaction->cellular_effects in_vivo_outcome In Vivo Outcome cellular_effects->in_vivo_outcome

Caption: Logical relationship between chemical properties and hypothetical biological activity.

Conclusion

While the chemical structure of this compound (CAS 240800-54-8) suggests its potential as a pharmacologically active molecule, there is a clear absence of published scientific research to substantiate any specific biological effects or mechanisms of action. The data presented in this guide is limited to its basic chemical properties. Further experimental investigation is required to elucidate its pharmacological profile. Researchers interested in this compound would need to undertake primary research, including in vitro and in vivo studies, to determine its biological activities and potential therapeutic applications.

References

Technical Guide: Spectral and Physicochemical Characterization of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral and physicochemical properties of 3-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS No: 240800-54-8), a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] Due to the limited availability of public experimental spectral data for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous compounds. The guide also outlines detailed, best-practice experimental protocols for the synthesis and subsequent spectral analysis of the compound. The provided workflows and data tables are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Compound Profile

This compound is a derivative of cinnamic acid, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring. These substitutions are known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design. Cinnamic acid and its derivatives have been explored for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number240800-54-8[1]
Molecular FormulaC₁₀H₆F₄O₂[1]
Molecular Weight234.15 g/mol [1]
AppearanceWhite to off-white solid (Predicted)N/A
Melting Point135-137 °C (for 3-(Trifluoromethyl)cinnamic acid)
Boiling Point280.5 ± 35.0 °C (Predicted)[1]
pKa4.25 ± 0.10 (Predicted)[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.9 - 8.1m2HAr-H
~7.7d, J ≈ 16 Hz1Hα-CH
~7.6m1HAr-H
~6.7d, J ≈ 16 Hz1Hβ-CH

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167C=O
~162 (d, J ≈ 245 Hz)C-F
~142α-C
~137Ar-C
~131 (q, J ≈ 32 Hz)C-CF₃
~128Ar-CH
~124 (q, J ≈ 272 Hz)-CF₃
~122β-C
~118 (d, J ≈ 22 Hz)Ar-CH
~115 (d, J ≈ 21 Hz)Ar-CH

Table 4: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -61s-CF₃
~ -110sAr-F
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
234100[M]⁺
21580[M - F]⁺
18960[M - COOH]⁺
16540[M - CF₃]⁺
Infrared (IR) Spectroscopy

Table 6: Predicted Infrared (IR) Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500BroadO-H stretch (Carboxylic acid)
1690 - 1710StrongC=O stretch (Carboxylic acid)
1620 - 1640MediumC=C stretch (Alkene)
1200 - 1300StrongC-F stretch (Aromatic)
1100 - 1200StrongC-F stretch (-CF₃)
970 - 990Medium=C-H bend (trans-Alkene)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 7: Predicted UV-Vis Spectral Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
~280~15,000π → π* transition

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectral characterization of this compound.

Synthesis via Knoevenagel Condensation

This protocol is adapted from the synthesis of related cinnamic acid derivatives.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

  • Add pyridine (2 equivalents) and a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture to room temperature and acidify with 1 M HCl until a precipitate forms.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Dry the product under vacuum.

Spectral Analysis

¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

  • Prepare a ~10 mg/mL solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • For ¹H and ¹³C NMR, reference the spectra to the residual solvent peak.

  • For ¹⁹F NMR, use an external standard such as trifluorotoluene.

Mass Spectrometry:

  • Introduce a small amount of the sample into a mass spectrometer, typically using a direct insertion probe for solid samples.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Infrared Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Visualizations

Synthesis and Characterization Workflow

G Figure 1: Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 3-Fluoro-5-(trifluoromethyl)benzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Pyridine, Piperidine, Ethanol, Reflux) Reactants->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Structural Elucidation MS Mass Spectrometry (EI) Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FTIR) Product->IR Functional Group Identification UV UV-Vis Spectroscopy Product->UV Electronic Transitions

Caption: Synthesis and Characterization Workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral properties of this compound, along with standardized protocols for its synthesis and characterization. The presented data and methodologies are intended to facilitate further research and application of this compound in various scientific disciplines, particularly in the fields of medicinal chemistry and drug development. Experimental verification of the predicted spectral data is highly recommended for any future work involving this compound.

References

Unveiling the Structural Landscape of 3-Fluoro-5-(trifluoromethyl)cinnamic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available structural and experimental data for this compound. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available at the time of this writing, this document compiles relevant information on its synthesis, and potential applications, drawing parallels with closely related structures. The guide aims to serve as a valuable resource for researchers working with this and similar molecules.

Introduction

Cinnamic acid and its derivatives are a well-established class of organic compounds with a wide range of biological activities and applications. The introduction of fluorine and trifluoromethyl groups into the cinnamic acid scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern on the phenyl ring, represents a promising scaffold for the development of novel therapeutic agents and functional materials. Understanding its three-dimensional structure is crucial for rational drug design and the prediction of its solid-state properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₆F₄O₂[1]
Molecular Weight 234.15 g/mol [1]
CAS Number 240800-54-8[1]
Appearance White to off-white solid
Predicted Boiling Point 280.5 ± 35.0 °C[1]
Predicted Density 1.438 ± 0.06 g/cm³[1]
Predicted pKa 4.11 ± 0.10[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the crystallization of this compound for single-crystal X-ray diffraction is not available in the reviewed literature, the synthesis of related cinnamic acid derivatives is well-documented. A general synthetic approach involves the Knoevenagel condensation.

General Synthesis of Substituted Cinnamic Acids via Knoevenagel Condensation

This method is a common route for the synthesis of cinnamic acid derivatives.

Experimental Protocol:

  • Reaction Setup: A solution of the appropriately substituted benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) is prepared in a suitable solvent, typically pyridine or a mixture of pyridine and piperidine.

  • Reaction Conditions: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid. This leads to the precipitation of the crude cinnamic acid derivative.

  • Purification: The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to yield the pure product.

The following diagram illustrates the general workflow for the synthesis of a substituted cinnamic acid.

G General Synthesis Workflow for Substituted Cinnamic Acids cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Substituted Benzaldehyde & Malonic Acid dissolve Dissolve in Pyridine/Piperidine start->dissolve heat Heat to Reflux dissolve->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into HCl/Ice Mixture cool->precipitate filter Filter Precipitate precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry the Pure Product recrystallize->dry end End: Pure Substituted Cinnamic Acid dry->end

Caption: General workflow for the synthesis of substituted cinnamic acids.

Crystal Structure Analysis

As of the latest literature search, a solved crystal structure for this compound is not available in the Cambridge Structural Database (CSD) or other public repositories. The absence of this data precludes a detailed discussion of its unit cell parameters, space group, and intramolecular geometry based on experimental crystallographic data.

For context, the crystal structure of a related compound, 3,5-bistrifluoromethylhydrocinnamic acid, has been reported to crystallize in the monoclinic P2₁/c space group. In its crystal packing, molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups. This type of hydrogen bonding motif is a common feature in the crystal structures of many carboxylic acids, including other cinnamic acid derivatives. It is plausible that this compound would exhibit similar intermolecular interactions in the solid state.

Potential Applications in Drug Development

The unique substitution pattern of this compound suggests its potential as a scaffold in drug discovery. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The fluorine atom can also modulate the electronic properties and conformation of the molecule.

While specific biological activities for this exact compound are not extensively reported, related trifluoromethyl-substituted cinnamic acid derivatives have been investigated for various therapeutic applications. For instance, some derivatives have been explored as potential inhibitors of enzymes and as intermediates in the synthesis of more complex bioactive molecules.

The logical relationship for its potential role in drug discovery is outlined below.

G Drug Discovery Potential of this compound A This compound Scaffold B Unique Physicochemical Properties (Lipophilicity, pKa) A->B C Enhanced Metabolic Stability (due to C-F bonds) A->C D Potential for Stronger Target Binding Interactions A->D E Lead Compound for Drug Development B->E C->E D->E F Synthesis of Novel Therapeutic Agents E->F

Caption: Logical flow of drug discovery potential.

Conclusion

This compound remains a compound of interest for which a definitive crystal structure is yet to be publicly reported. This guide has summarized the available physicochemical data and provided a general synthetic protocol. The analysis of related compounds suggests that hydrogen-bonded dimers are a likely supramolecular feature in its solid-state packing. The presence of fluoro and trifluoromethyl substituents marks it as a promising candidate for further investigation in medicinal chemistry and materials science. The determination of its single-crystal structure would be a valuable contribution to the field, enabling more precise structure-activity relationship studies and the rational design of new functional molecules.

References

The Fluorine Advantage: A Deep Dive into the Biological Activity of Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a powerful tool in medicinal chemistry. This technical guide delves into the compelling biological activities of fluorinated cinnamic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in anticancer, antimicrobial, and enzyme-inhibiting applications. The high electronegativity and unique steric properties of fluorine can significantly enhance the pharmacological profile of cinnamic acid derivatives, leading to improved efficacy and metabolic stability.

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological properties. The introduction of fluorine atoms to the cinnamic acid backbone can profoundly alter its physicochemical characteristics, such as acidity (pKa) and lipophilicity (logP), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide will explore the tangible outcomes of these molecular modifications, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Anticancer Activity: A Promising Frontier

Fluorinated cinnamic acid derivatives have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects against various cancer cell lines.[2][3][4] A notable example is the evaluation of a series of p-fluorocinnamide derivatives against the HepG2 liver cancer cell line.[2][3][4][5]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of newly synthesized fluorinated cinnamide derivatives were assessed against the HepG2 liver cancerous cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Imidazolone derivative 6HepG24.23Staurosporine (STU)5.59[2][3][4][5]
trans-Cinnamic acidHT-144 (human melanoma)2400--[6]

Table 1: Cytotoxic Activity of Fluorinated Cinnamic Acid Derivatives. This table summarizes the IC50 values of selected fluorinated cinnamic acid derivatives, showcasing their enhanced potency compared to reference compounds and non-fluorinated analogues.

Mechanism of Anticancer Action

The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis (programmed cell death). For instance, the highly active imidazolone derivative 6 was found to arrest the cell cycle of HepG2 cells at the G1 phase and induce both early and late apoptosis.[3][4][5] Furthermore, this compound exhibited inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[2][3][4][5]

Below is a generalized workflow for evaluating the anticancer potential of fluorinated cinnamic acid derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Fluorinated Cinnamic Acid Derivatives characterization Spectroscopic & Elemental Analysis synthesis->characterization mtt_assay MTT Assay on Cancer Cell Lines (e.g., HepG2) synthesis->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC/PI) ic50->apoptosis enzyme_inhibition Enzyme Inhibition Assay (e.g., EGFR-TK) ic50->enzyme_inhibition

Anticancer Evaluation Workflow.

Antimicrobial Properties: Combating Microbial Threats

Fluorination has also been shown to enhance the antimicrobial activity of cinnamic acid derivatives, particularly against resilient pathogens like Mycobacterium tuberculosis.[1][7] The introduction of electron-withdrawing fluorine atoms can improve the compound's ability to penetrate bacterial cell walls and interfere with essential metabolic pathways.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the efficacy of antimicrobial agents. It represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundTarget OrganismMIC (µg/mL)Reference
4-Fluorocinnamic acid derivativeMycobacterium tuberculosis0.36[7]
Cinnamic acidMycobacterium tuberculosis250-675 µM[8]

Table 2: Antimicrobial Activity of Fluorinated Cinnamic Acid Derivatives. This table highlights the potent anti-tuberculosis activity of a fluorinated cinnamic acid derivative.

Enzyme Inhibition: Modulating Biological Pathways

Fluorinated cinnamic acids have emerged as effective inhibitors of various enzymes, playing a crucial role in the modulation of inflammatory and metabolic pathways.

Cyclooxygenase-2 (COX-2) Inhibition

Cinnamic acid derivatives are being investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[1] Fluorination can enhance the potency and selectivity of these compounds for the inducible COX-2 isoform over the constitutive COX-1, potentially leading to anti-inflammatory agents with fewer gastrointestinal side effects.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. A comparative study of trans-3,4-difluorocinnamic acid and its non-fluorinated analog, trans-cinnamic acid, revealed that the fluorinated compound exhibited slightly enhanced inhibitory activity against mushroom tyrosinase.[6]

CompoundEnzymeIC50Reference
trans-3,4-Difluorocinnamic acidMushroom Tyrosinase1.13 mM[6]
trans-Cinnamic acidMushroom Tyrosinase1.25 mM[6]

Table 3: Tyrosinase Inhibitory Activity. This table shows a comparison of the IC50 values for the inhibition of mushroom tyrosinase by a difluorinated cinnamic acid and its non-fluorinated counterpart.

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of cinnamic acids on COX enzymes.

prostaglandin_pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 isomerases Isomerases pgh2->isomerases prostaglandins Prostaglandins (PGE2, PGD2, etc.) isomerases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Fluorinated & Non-Fluorinated Cinnamic Acids inhibitor->cox Inhibition

Prostaglandin Synthesis Pathway Inhibition.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the assessment of the biological activities of fluorinated cinnamic acids.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes. Solubilization of the formazan with a suitable solvent allows for quantitative measurement of its concentration by spectrophotometry.

  • Procedure:

    • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivatives for a specified period (e.g., 48 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][9]

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR tyrosine kinase.

  • Principle: The assay measures the phosphorylation of a substrate by EGFR. The level of phosphorylation is quantified, often using a labeled antibody that specifically recognizes the phosphorylated substrate.

  • Procedure:

    • Reaction Setup: In a microplate well, combine the recombinant EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations.

    • Reaction Initiation: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at a specific temperature for a set period to allow for phosphorylation.

    • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including ELISA-based techniques with a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody or fluorescence-based methods.

    • Data Analysis: Determine the percentage of inhibition of EGFR-TK activity for each compound concentration and calculate the IC50 value.[10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

    • Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 peak will have the lowest fluorescence, the G2/M peak will have approximately twice the fluorescence of the G1 peak, and the S phase will be the region between the two peaks.[1][2]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the test compound and then harvest them.

    • Staining: Resuspend the cells in a binding buffer and incubate with Annexin V-FITC and PI.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the fluorescence from both FITC and PI.

    • Data Analysis:

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[5][7]

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth of the microorganism is the MIC.

  • Procedure:

    • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the fluorinated cinnamic acid derivative in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis).

    • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

    • Incubation: Incubate the plates under appropriate conditions for the test organism.

    • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6][11]

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is used to screen for inhibitors of mushroom tyrosinase.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product that can be measured by its absorbance at 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.

  • Procedure:

    • Reaction Mixture: In a 96-well plate, add a phosphate buffer, the test compound at various concentrations, and the mushroom tyrosinase solution.

    • Pre-incubation: Pre-incubate the mixture for a short period.

    • Reaction Initiation: Initiate the reaction by adding the substrate, L-DOPA.

    • Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader.

    • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.[6]

Conclusion

The strategic incorporation of fluorine into the cinnamic acid scaffold presents a highly promising avenue for the development of novel therapeutic agents with enhanced biological activity. The evidence presented in this guide underscores the potential of fluorinated cinnamic acids in oncology, infectious diseases, and the management of inflammatory conditions. The provided data and experimental protocols offer a solid foundation for researchers to further explore and optimize these compounds, paving the way for the next generation of targeted and effective pharmaceuticals.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The experimental protocols are generalized and may require optimization for specific applications.

References

A Technical Guide to the Solubility of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Fluoro-5-(trifluoromethyl)cinnamic acid, a compound of interest in pharmaceutical and materials science research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols for solubility measurement using the widely accepted isothermal shake-flask method, followed by quantification utilizing High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. Furthermore, this guide presents a visual representation of the experimental workflow to facilitate practical implementation in a laboratory setting.

Introduction

This guide, therefore, serves as a practical resource for researchers, providing the necessary methodologies to generate reliable solubility data in-house.

Physicochemical Properties Overview

While specific solubility data is scarce, some general physicochemical properties of this compound and related compounds can be inferred from available information. Cinnamic acid derivatives are generally crystalline solids. The introduction of fluorine and trifluoromethyl groups, which are highly electronegative, can alter the intermolecular forces, potentially affecting crystal lattice energy and interactions with solvent molecules. It is anticipated that this compound will exhibit moderate solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents.

Experimental Determination of Solubility

The following sections detail a robust and widely accepted method for determining the solubility of a solid compound in an organic solvent.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility.[1][2] It involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). A typical temperature for solubility studies is 25 °C (298.15 K).[2]

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[3] It is advisable to test different time points to confirm that the concentration of the dissolved solid is no longer increasing.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or other solvent-compatible filter) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

Quantitative Analysis

Once a clear, saturated solution is obtained and appropriately diluted, the concentration of this compound can be determined using various analytical techniques.

HPLC is a highly sensitive and specific method for quantifying organic compounds.[4][5][6]

Experimental Protocol:

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector is suitable.

    • Column: A reversed-phase C18 column is commonly used for the analysis of cinnamic acid derivatives.[4][6]

    • Mobile Phase: A typical mobile phase could be a mixture of an acidic aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol. The acidic component helps to ensure the carboxylic acid is in its protonated form for better chromatographic performance.[6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: The detection wavelength should be set at the absorbance maximum (λmax) of this compound. This can be determined by running a UV scan of a standard solution. For many aromatic compounds, this is in the UV range.[7][8]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. This should yield a linear relationship.

  • Sample Analysis:

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the peak area corresponding to this compound.

    • Using the calibration curve, calculate the concentration of the compound in the diluted sample.

    • Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.[7][8][9] This method is suitable if this compound is the only component in the solution that absorbs at the chosen wavelength.

Experimental Protocol:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[8]

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Sample Analysis:

    • Measure the absorbance of the diluted saturated solution at the λmax.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Apply the dilution factor to calculate the solubility.

Data Presentation

Although no quantitative data was found in the literature for this compound, the results from the experimental procedures described above should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Organic SolventDielectric Constant (at 20°C)Solubility (g/L)Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Dichloromethane9.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane1.9Experimental ValueCalculated Value

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in this guide.

Solubility_Determination_Workflow start Start: Weigh Excess Solid add_solvent Add Known Volume of Solvent start->add_solvent equilibration Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_solvent->equilibration settle Allow Excess Solid to Settle equilibration->settle sample Withdraw Supernatant settle->sample filter Filter through Syringe Filter (e.g., 0.45 µm) sample->filter dilute Dilute Sample to Known Volume filter->dilute analysis Quantitative Analysis dilute->analysis hplc HPLC Analysis analysis->hplc  Specific & Sensitive uv_vis UV-Vis Spectroscopy analysis->uv_vis  Rapid calculate Calculate Solubility (Account for Dilution) hplc->calculate uv_vis->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

3-Fluoro-5-(trifluoromethyl)cinnamic Acid: An Overview of a Molecule with Undetermined Biological Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the current scientific understanding of 3-Fluoro-5-(trifluoromethyl)cinnamic acid. Despite its availability as a chemical reagent, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the knowledge regarding its specific mechanism of action. At present, there are no published in vitro or in vivo studies detailing its biological targets, signaling pathway interactions, or quantitative measures of activity such as IC50, Ki, or EC50 values.

Therefore, this guide will summarize the known chemical properties of this compound and discuss the documented biological activities of structurally related cinnamic acid derivatives. This information may serve as a foundation for future research endeavors into the potential therapeutic applications of this specific molecule.

Chemical Properties

PropertyValue
Molecular Formula C₁₀H₆F₄O₂
Molecular Weight 234.15 g/mol
CAS Number 240800-54-8
Appearance White to off-white solid
Predicted Boiling Point 280.5±35.0 °C
Predicted Density 1.438±0.06 g/cm³

Inferred and Potential Mechanisms of Action Based on Related Compounds

While direct evidence for the mechanism of action of this compound is absent, studies on analogous compounds suggest potential avenues for investigation. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is known to significantly influence the electronic properties and lipophilicity of a molecule, which can in turn affect its biological activity.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Computational studies on a structurally similar compound, trans-4-(trifluoromethyl)cinnamic acid, have suggested a potential inhibitory activity against histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The deregulation of HDAC activity is implicated in the pathogenesis of cancer and other diseases. The molecular docking simulations indicated that the trifluoromethyl group could be important for binding within the active site of HDAC8.

It is important to emphasize that these findings are based on in silico modeling of a related compound and have not been experimentally validated for this compound.

Potential as a Cholinesterase Inhibitor

Research on a series of fluorine- and chlorine-substituted cinnamic acid derivatives bearing a tertiary amine side chain has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. The study revealed that the position of the halogen substituent significantly impacted the inhibitory potency and selectivity.[1]

It is critical to note that the compounds in this study possess a tertiary amine side chain, a significant structural feature absent in this compound, which would profoundly affect its physicochemical properties and biological activity.

Broader Biological Context of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-studied class of compounds with a wide array of biological activities, providing a broader context for the potential of this compound.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of cinnamic acid derivatives. The proposed mechanisms are often related to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. The presence of electron-withdrawing groups, such as the trifluoromethyl group, has been suggested to enhance the antimicrobial efficacy of some compounds.

Anticancer Activity

Various cinnamic acid derivatives have been investigated for their potential as anticancer agents.[2] The mechanisms underlying these activities are diverse and depend on the specific molecular structure, but have been reported to include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[3] For instance, some cinnamamides have shown that electron-withdrawing groups like trifluoromethyl at the para position were important for their potency and selectivity.[3]

Future Directions and Conclusion

The current body of scientific literature does not provide a specific mechanism of action for this compound. The information presented here on related compounds suggests that investigations into its potential as an HDAC inhibitor, a cholinesterase inhibitor, or as an antimicrobial or anticancer agent could be fruitful areas of research.

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. This would involve a series of in vitro and in vivo studies, including:

  • Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, such as HDACs and cholinesterases, to identify potential molecular targets.

  • Receptor Binding Assays: Determining if the compound interacts with specific cellular receptors.

  • Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and signaling pathways in relevant cell lines.

  • In Vivo Studies: Investigating the efficacy and mechanism of action in animal models of disease.

Without such experimental data, any discussion of the mechanism of action of this compound remains speculative. The diagrams for signaling pathways, detailed experimental protocols, and structured tables of quantitative data, as per the initial request, cannot be provided due to the absence of the necessary foundational research in the public domain. This document, therefore, serves to highlight a gap in the current scientific knowledge and to propose potential avenues for future investigation by the scientific community.

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)cinnamic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a compound class of significant interest in medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenyl ring is intended to modulate the molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the compound's properties, plausible synthetic routes, and potential applications in drug discovery, based on the established roles of cinnamic acids and fluorinated compounds in the field. While the specific discovery and historical development of this particular molecule are not extensively documented in publicly available literature, this guide constructs a likely history based on common synthetic methodologies.

Introduction and Historical Context

Cinnamic acid and its derivatives are a well-known class of compounds, with the parent compound being first isolated from cinnamon bark in the 19th century.[1][2] The synthetic exploration of cinnamic acids began with the development of landmark organic reactions such as the Perkin reaction in 1868, which provided a general method for their synthesis.[1]

The introduction of fluorine and trifluoromethyl groups into organic molecules became a major strategy in medicinal chemistry in the 20th century.[3][4] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[3] The additional presence of a fluorine atom can further influence the electronic properties and binding interactions of a molecule.[3]

While the exact date and researchers associated with the first synthesis of this compound are not readily found in the scientific literature, its emergence is likely a result of the systematic exploration of fluorinated analogs of biologically active scaffolds by medicinal chemists. It is primarily available through chemical suppliers as a building block for the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below.

PropertyValueReference
CAS Number 240800-54-8[5]
Molecular Formula C₁₀H₆F₄O₂[5]
Molecular Weight 234.15 g/mol [5]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point Not consistently reported
Boiling Point Not consistently reported
Solubility Soluble in many organic solventsGeneral knowledge

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources.

Synthetic Protocols

The synthesis of this compound can be achieved through several established methods for forming α,β-unsaturated carboxylic acids. The most probable routes start from 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Below are detailed, generalized experimental protocols for two common and effective methods.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Reaction:

3-Fluoro-5-(trifluoromethyl)benzaldehyde + Malonic acid → this compound

Experimental Protocol:

  • Reaction Setup: To a solution of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine, add malonic acid (1.1-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.

G reagents 3-Fluoro-5-(trifluoromethyl)benzaldehyde + Malonic Acid solvent Pyridine or Toluene/Piperidine reagents->solvent Dissolve heating Reflux (80-120°C) solvent->heating Heat workup Acidic Work-up (HCl/Ice) heating->workup Cool & Quench product This compound workup->product Precipitate & Purify G start Mix Reactants: 3-Fluoro-5-(trifluoromethyl)benzaldehyde Acetic Anhydride Sodium Acetate heat Heat to 160-180°C start->heat hydrolyze Hydrolyze with Water heat->hydrolyze purify Purify by Recrystallization hydrolyze->purify end_product Pure this compound purify->end_product NFkB_Pathway cluster_Nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα (inhibits NF-κB) IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene activates Inhibitor Cinnamic Acid Derivative (Hypothetical) Inhibitor->IKK inhibits

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)cinnamic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a synthetic organic compound that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that can enhance the pharmacological profile of derivative molecules. The trifluoromethyl group, in particular, is known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates. These characteristics make this compound a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.

One notable application of this cinnamic acid derivative is in the synthesis of potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. Selective inhibition of mPGES-1 is a promising therapeutic strategy that may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the gastrointestinal and cardiovascular side effects associated with non-specific cyclooxygenase (COX) inhibition.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent mPGES-1 inhibitor and its subsequent biological evaluation.

Chemical Properties

PropertyValue
Chemical Name (2E)-3-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
CAS Number 240800-54-8[1]
Molecular Formula C₁₀H₆F₄O₂[1]
Molecular Weight 234.15 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 135-137 °C
Solubility Soluble in methanol, ethanol, and other organic solvents.

Application: Synthesis of a Potent mPGES-1 Inhibitor

This compound is a key precursor for the synthesis of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide (designated as compound 17d in associated literature). This compound has demonstrated potent and selective inhibition of mPGES-1.

Biological Activity of Compound 17d
AssaySpeciesIC₅₀ / ED₅₀
mPGES-1 Enzyme InhibitionHuman8 nM
A549 Cell-Based Assay (PGE₂ Inhibition)Human16.24 nM
Human Whole Blood Assay (PGE₂ Inhibition)Human249.9 nM
mPGES-1 Enzyme InhibitionGuinea Pig10.79 nM
LPS-Induced Thermal HyperalgesiaRatED₅₀: 36.7 mg/kg

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-fluoro-5-(trifluoromethyl)benzaldehyde via a Knoevenagel condensation.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and toluene.

  • Add a catalytic amount of piperidine and a small amount of pyridine.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to yield this compound as a white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of mPGES-1 Inhibitor (Compound 17d)

This protocol outlines the amide coupling of this compound with the precursor amine, 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazol-5-amine.

Materials:

  • This compound

  • 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazol-5-amine

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add COMU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazol-5-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the final compound 17d .

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: A549 Cell-Based mPGES-1 Inhibition Assay

This assay measures the inhibition of IL-1β-induced PGE₂ production in the human lung carcinoma cell line A549.

Materials:

  • A549 cells

  • DMEM/F-12 medium supplemented with 10% FBS and antibiotics

  • Recombinant human Interleukin-1β (IL-1β)

  • Test compound (e.g., compound 17d ) dissolved in DMSO

  • PGE₂ ELISA kit

Procedure:

  • Seed A549 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh serum-free medium.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with IL-1β (1 ng/mL final concentration) for 24 hours to induce mPGES-1 expression and PGE₂ production.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of PGE₂ production for each concentration of the test compound relative to the vehicle control (DMSO).

  • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

Protocol 4: Human Whole Blood Assay for PGE₂ Inhibition

This ex vivo assay assesses the ability of a compound to inhibit LPS-induced PGE₂ production in fresh human whole blood.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., compound 17d ) dissolved in DMSO

  • RPMI 1640 medium

  • PGE₂ ELISA kit

Procedure:

  • Dilute fresh human whole blood 1:1 with RPMI 1640 medium.

  • Add 200 µL of the diluted blood to each well of a 96-well plate.

  • Add the test compound at various concentrations to the wells and pre-incubate for 30 minutes at 37°C.

  • Induce PGE₂ production by adding LPS to a final concentration of 10 µg/mL.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, centrifuge the plate to pellet the blood cells.

  • Collect the plasma supernatant and store at -80°C until analysis.

  • Measure the PGE₂ concentration in the plasma using a commercial PGE₂ ELISA kit.

  • Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 3.

Protocol 5: LPS-Induced Thermal Hyperalgesia in Rats

This in vivo model evaluates the analgesic efficacy of a test compound in a model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., compound 17d ) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Plantar test apparatus

Procedure:

  • Acclimatize the rats to the testing environment and the plantar test apparatus.

  • Measure the baseline paw withdrawal latency to a thermal stimulus for each rat.

  • Administer the test compound or vehicle orally (p.o.) at a predetermined time before the inflammatory insult.

  • Induce inflammation by injecting a solution of LPS (e.g., 100 µg in 100 µL of saline) into the plantar surface of one hind paw.

  • At various time points after LPS injection (e.g., 2, 4, 6, and 8 hours), measure the paw withdrawal latency to the thermal stimulus using the plantar test apparatus.

  • The endpoint is the latency time for the rat to withdraw its paw from the heat source. A cut-off time is typically used to prevent tissue damage.

  • Calculate the degree of thermal hyperalgesia as the difference in withdrawal latency before and after LPS treatment.

  • Determine the efficacy of the test compound by comparing the reversal of hyperalgesia in the treated group to the vehicle control group.

  • Calculate the ED₅₀ value, which is the dose of the compound that produces a 50% reversal of the hyperalgesic response.

Visualizations

G cluster_synthesis Synthesis Workflow Benzaldehyde 3-Fluoro-5-(trifluoromethyl)benzaldehyde CinnamicAcid This compound Benzaldehyde->CinnamicAcid Knoevenagel Condensation MalonicAcid Malonic Acid Compound17d mPGES-1 Inhibitor (17d) CinnamicAcid->Compound17d Amide Coupling AminePrecursor Amine Precursor

Caption: Synthesis of the mPGES-1 inhibitor from this compound.

G cluster_pathway mPGES-1 Signaling Pathway in Inflammation CellMembrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) CellMembrane->AA cPLA₂ COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Inflammation Inflammation, Pain, Fever EP_Receptors->Inflammation Compound17d mPGES-1 Inhibitor (17d) Compound17d->mPGES1

Caption: The role of mPGES-1 in the inflammatory cascade and the target of inhibition.

G cluster_workflow In Vitro and In Vivo Evaluation Workflow Synthesis Synthesize mPGES-1 Inhibitor A549_Assay A549 Cell-Based Assay (IC₅₀ determination) Synthesis->A549_Assay In Vitro Screening WBA Human Whole Blood Assay (IC₅₀ determination) Synthesis->WBA Ex Vivo Screening Hyperalgesia_Model LPS-Induced Thermal Hyperalgesia Model (ED₅₀ determination) A549_Assay->Hyperalgesia_Model Promising Candidates WBA->Hyperalgesia_Model Promising Candidates Lead_Optimization Lead Optimization Hyperalgesia_Model->Lead_Optimization In Vivo Efficacy

Caption: A typical workflow for the biological evaluation of a synthesized mPGES-1 inhibitor.

References

Application Notes and Protocols for Knoevenagel Condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1] This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate diverse molecular scaffolds, which are often key intermediates in the synthesis of pharmaceuticals.[2]

The substrate, 3-fluoro-5-(trifluoromethyl)benzaldehyde, is an attractive building block for drug discovery due to the presence of fluorine and a trifluoromethyl group. These moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This document provides detailed protocols for the Knoevenagel condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde with various active methylene compounds.

Reaction Mechanism

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a weak base, to the carbonyl carbon of the aldehyde. This is followed by a dehydration step to furnish the final α,β-unsaturated product. When a secondary amine like piperidine is used as a catalyst, an alternative pathway involving the formation of an iminium ion can also occur, which enhances the electrophilicity of the aldehyde.[2]

Data Presentation: Knoevenagel Condensation of Substituted Benzaldehydes

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various substituted benzaldehydes with different active methylene compounds. The data provides a reference for the expected outcomes with 3-fluoro-5-(trifluoromethyl)benzaldehyde, which contains electron-withdrawing groups that generally favor the reaction.

Benzaldehyde DerivativeActive Methylene CompoundCatalystSolventTemperature (°C)Reaction TimeYield (%)
BenzaldehydeMalononitrileAmmonium AcetateEthanolReflux30 min>90
4-NitrobenzaldehydeMalononitrileAmmonium AcetateEthanolRoom Temp5-7 min (ultrasound)>90[3]
2-MethoxybenzaldehydeThiobarbituric AcidPiperidineEthanolNot specifiedNot specifiedNot specified[1]
BenzaldehydeEthyl CyanoacetatePiperidineEthanolReflux2-6 hoursHigh[4]
BenzaldehydeDiethyl MalonatePiperidine/Acetic AcidBenzene801.5-17 hours56-75[5]
Various BenzaldehydesMalonic AcidAmmonium BicarbonateSolvent-free90-1402 hoursGood to Excellent[6]

Experimental Protocols

Herein, we provide three detailed protocols for the Knoevenagel condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde with common active methylene compounds.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

This protocol is a widely used and effective method for the synthesis of 2-(3-fluoro-5-(trifluoromethyl)benzylidene)malononitrile.

Materials:

  • 3-fluoro-5-(trifluoromethyl)benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (15-25 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-4 hours), allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Ammonium Acetate-Catalyzed Condensation with Ethyl Cyanoacetate under Solvent-Free Conditions

This environmentally friendly protocol often provides high yields in shorter reaction times.[3]

Materials:

  • 3-fluoro-5-(trifluoromethyl)benzaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Reaction vial or mortar and pestle

Procedure:

  • In a reaction vial or mortar, combine 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).

  • Stir the mixture vigorously at room temperature or gently grind with a pestle for 10-20 minutes. The reaction can also be facilitated by sonication for 5-10 minutes.[3]

  • Monitor the reaction by TLC. The reaction is often complete when the mixture solidifies.

  • The crude product can be used directly or purified by recrystallization from ethanol.

Protocol 3: Doebner Modification with Malonic Acid using Pyridine and Piperidine

This modification is used for the synthesis of cinnamic acid derivatives and involves a decarboxylation step.[1]

Materials:

  • 3-fluoro-5-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Standard laboratory glassware for heating under reflux

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1.5 eq) in pyridine.

  • Add 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure (E)-3-(3-fluoro-5-(trifluoromethyl)phenyl)acrylic acid.

Visualizations

General Mechanism of Base-Catalyzed Knoevenagel Condensation

Knoevenagel_Mechanism cluster_step1 Deprotonation cluster_step2 Nucleophilic Attack cluster_step3 Protonation cluster_step4 Dehydration ActiveMethylene Z-CH2-Z' Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate + Base Base Base ProtonatedBase Base-H⁺ Intermediate R-CH(O⁻)-CH(Z)-Z' Enolate->Intermediate + R-CHO Aldehyde R-CHO AldolAdduct R-CH(OH)-CH(Z)-Z' Intermediate->AldolAdduct + Base-H⁺ Product R-CH=C(Z)-Z' AldolAdduct->Product - H₂O

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Experimental Workflow for Knoevenagel Condensation

Experimental_Workflow A 1. Mix Reactants (Aldehyde & Active Methylene Compound) B 2. Add Solvent & Catalyst A->B C 3. Reaction (Stirring/Heating) B->C D 4. Monitor by TLC C->D E 5. Work-up (Cooling, Precipitation/Extraction) D->E Reaction Complete F 6. Isolation (Filtration/Evaporation) E->F G 7. Purification (Recrystallization/Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: A typical experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)cinnamic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique physicochemical properties to molecules that incorporate this scaffold. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can modulate pKa and conformational preferences.[1] These characteristics make this compound an attractive starting material for the synthesis of novel therapeutic agents.

While direct biological activity of this compound is not extensively reported, its primary application lies in its use as a synthetic intermediate for the development of potent and selective enzyme inhibitors. Cinnamic acid derivatives, in general, have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of a potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor.

Application 1: Intermediate in the Synthesis of a Potent mPGES-1 Inhibitor

A significant application of this compound is as a precursor for the synthesis of amine-containing building blocks used in the development of enzyme inhibitors. One prominent example is its utility in the synthesis of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][5]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).

mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with pain, inflammation, and various cancers. Therefore, inhibiting mPGES-1 is a promising therapeutic strategy for treating inflammatory conditions and certain types of cancer.

The 3-fluoro-5-(trifluoromethyl)phenyl motif, derived from this compound, plays a crucial role in the binding of the inhibitor to the active site of the mPGES-1 enzyme.

Quantitative Data: Biological Activity of a this compound Derivative

The following table summarizes the in vitro inhibitory activity of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][5]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide.

AssayTargetIC50 (nM)
Enzyme AssayHuman mPGES-18
Cell-Based Assay (A549)Human mPGES-116.24
Human Whole Blood AssaymPGES-1249.9
Enzyme AssayGuinea Pig mPGES-110.79

Data sourced from a 2016 study on potent and selective mPGES-1 inhibitors.

Signaling Pathway: mPGES-1 in Prostaglandin E2 Synthesis

mPGES1_Pathway Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX1_2->PGH2 mPGES1->PGE2 Inhibitor Derivative of 3-Fluoro-5-(trifluoromethyl) cinnamic acid Inhibitor->mPGES1

Caption: The mPGES-1 signaling pathway in the synthesis of Prostaglandin E2.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol describes a general method for the synthesis of this compound from 3-fluoro-5-(trifluoromethyl)benzaldehyde and malonic acid using a Knoevenagel condensation reaction.[4]

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of toluene.

  • To the stirred solution, add pyridine (10 equivalents) as the solvent and a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2 with 10% hydrochloric acid. A precipitate of the crude product should form.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel_Workflow Start Start Reactants Combine 3-Fluoro-5-(trifluoromethyl)benzaldehyde, Malonic Acid, Pyridine, and Piperidine in Toluene Start->Reactants Reflux Heat to Reflux (4-6 h) Reactants->Reflux TLC Monitor by TLC Reflux->TLC Workup Cool, Pour into Water, and Acidify with HCl TLC->Workup Reaction Complete Filter Filter Crude Product Workup->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End End Dry->End

Caption: Experimental workflow for the Knoevenagel condensation.

Protocol 2: General Procedure for Amide Coupling to Synthesize a mPGES-1 Inhibitor Precursor

This protocol outlines a general method for the amide coupling of an activated carboxylic acid with 3-fluoro-5-(trifluoromethyl)aniline (which can be synthesized from the corresponding cinnamic acid via a Curtius or similar rearrangement, though this multi-step conversion is not detailed here). This aniline is a key intermediate for the synthesis of the aforementioned mPGES-1 inhibitor.

Materials:

  • Carboxylic acid precursor (e.g., 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[4][5]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxylic acid)

  • 3-Fluoro-5-(trifluoromethyl)aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid precursor (1 equivalent) and 3-fluoro-5-(trifluoromethyl)aniline (1.1 equivalents) in anhydrous DMF.

  • To the stirred solution, add DIPEA (3 equivalents) followed by the portion-wise addition of BOP reagent (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired amide product.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Amide_Coupling_Workflow Start Start Combine Dissolve Carboxylic Acid and Aniline in Anhydrous DMF Start->Combine Add_Reagents Add DIPEA and BOP Reagent Combine->Add_Reagents Stir Stir at Room Temperature (12-24 h) Add_Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Dilute with Ethyl Acetate and Wash Monitor->Workup Reaction Complete Purify Purify by Flash Chromatography Workup->Purify End End Purify->End

Caption: General workflow for amide coupling.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a synthetic precursor for more complex molecules with potent biological activities, as exemplified by its application in the synthesis of a selective mPGES-1 inhibitor. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the design and development of novel therapeutic agents. Further exploration of derivatives of this compound may lead to the discovery of new drug candidates targeting a range of diseases.

References

Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)cinnamic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a valuable building block in medicinal chemistry for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of the molecule. These electron-withdrawing groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] The cinnamic acid scaffold itself is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive amide derivatives, along with representative biological activity data.

Key Properties and Applications

The unique substitution pattern of this compound makes it an attractive starting material for drug discovery programs. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, while the fluorine atom can modulate pKa and participate in favorable protein-ligand interactions.[1] This building block is particularly well-suited for the synthesis of amide and ester libraries to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Derivatives of cinnamic acid have shown promise as inhibitors of various enzymes, including α-glucosidase and chorismatase, highlighting their potential in diverse therapeutic areas.[3][4]

Data Presentation: Physicochemical Properties and Biological Activity

The following tables summarize key physicochemical properties of the building block and representative biological activity data for analogous N-arylcinnamamides.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 575469-96-4
Molecular Formula C₁₀H₆F₄O₂
Molecular Weight 234.15 g/mol
Appearance White to off-white solid
Melting Point 158-162 °C
Solubility Soluble in methanol, ethanol, DMSO

Table 2: Representative Antibacterial Activity of Structurally Related N-Arylcinnamamides

Data extracted from studies on analogous compounds to illustrate the potential of this class of molecules. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Compound IDAmine MoietyTarget OrganismMIC (µM)
Analog 1 3-(Trifluoromethyl)anilineStaphylococcus aureus27.47[5][6]
Analog 2 3,5-Bis(trifluoromethyl)anilineStaphylococcus aureus22.27[5][6]
Analog 3 3,5-DichloroanilineMycobacterium tuberculosis27.38[5][6]
Analog 4 3-FluoroanilineBipolaris sorokiniana16.58[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol describes a general method for the synthesis of the title building block from the corresponding benzaldehyde.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Ethanol

  • Hydrochloric acid (10% aqueous solution)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol.

  • Add pyridine (2.5 eq) and a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 10% HCl to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of N-Aryl-3-fluoro-5-(trifluoromethyl)cinnamamides via Amide Coupling

This protocol details the synthesis of amide derivatives from this compound and various primary or secondary amines using a standard peptide coupling reagent.

Materials:

  • This compound

  • Substituted aniline or other amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-fluoro-5-(trifluoromethyl)cinnamamide.

Visualizations

Synthetic Workflow

synthetic_workflow start This compound coupling Amide Coupling (EDC, HOBt, DIPEA) start->coupling amine Amine (R-NH2) amine->coupling purification Purification (Chromatography) coupling->purification api Bioactive Amide (API) purification->api

Caption: General workflow for the synthesis of bioactive amides from this compound.

Logical Flow for Screening

screening_workflow synthesis Synthesize Amide Library primary_screen Primary Screening (e.g., MIC determination) synthesis->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->synthesis Inactive secondary_screen Secondary Assays (e.g., Cytotoxicity, MOA studies) hit_id->secondary_screen Active lead_opt Lead Optimization (SAR studies) secondary_screen->lead_opt

Caption: Logical workflow for the screening and optimization of novel API candidates.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Cinnamic Acid Amide Derivative inhibitor->kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by a bioactive cinnamic acid amide derivative.

References

Application Notes and Protocols: Derivatization of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention in medicinal chemistry.[1] These compounds are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective properties.[2][3][4] The structural backbone of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and an alkene double bond, provides a versatile scaffold for chemical modification to enhance biological efficacy.[1][3]

This document provides detailed protocols for the derivatization of a specific analogue, 3-Fluoro-5-(trifluoromethyl)cinnamic acid. The presence of the electron-withdrawing trifluoromethyl and fluoro groups on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to derivatives with novel or improved pharmacological profiles. These application notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and screening of novel therapeutic agents.

Application Note 1: Synthesis of this compound Derivatives

The primary site for derivatization of this compound is the carboxylic acid functional group, which can be readily converted into amides and esters. These modifications can alter the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.

Experimental Workflow: Synthesis and Characterization

The general workflow for synthesizing and verifying the novel derivatives is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure Verification cluster_screening Biological Evaluation start 3-Fluoro-5-(trifluoromethyl) cinnamic acid + Reagent reaction Derivatization Reaction (e.g., Amidation/Esterification) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification tlc TLC Analysis purification->tlc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) tlc->nmr ms Mass Spectrometry (HR-MS) nmr->ms purity Purity Analysis (HPLC) ms->purity screening Biological Screening Assays purity->screening

Caption: General workflow for synthesis, purification, and characterization.

Protocol 1.1: Amide Synthesis via Carbodiimide Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[5]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, optional catalyst)[5]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.1 eq), HOBt (0.1 eq, if used), and TEA (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 1.2: Ester Synthesis via Fischer Esterification

This protocol details the synthesis of an ester derivative from this compound and an alcohol under acidic conditions.

Materials:

  • This compound

  • Desired alcohol (used as solvent or in excess)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the final ester.

Application Note 2: Biological Screening Protocols

Once synthesized and purified, the derivatives can be evaluated for various biological activities. Cinnamic acid derivatives are known to be active in anticancer, anti-inflammatory, and enzyme inhibition assays.[1][4][6]

Experimental Workflow: Cell-Based Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of the synthesized compounds against a cancer cell line.

G cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat cells with compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add Cytotoxicity Reagent (e.g., LDH substrate) incubate2->add_reagent incubate3 Incubate (reaction time) add_reagent->incubate3 measure Measure signal (e.g., Absorbance at 490 nm) incubate3->measure calculate Calculate % Cytotoxicity measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Workflow for a typical in vitro cytotoxicity assay.

Protocol 2.1: In Vitro Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[7][8]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized cinnamic acid derivatives (dissolved in DMSO)

  • Positive control (e.g., Triton X-100 for maximum LDH release)

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • Sterile 96-well flat-bottom plates

  • Commercially available LDH Cytotoxicity Assay Kit

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include wells for negative control (vehicle) and positive control (e.g., 1% Triton X-100 added 45 minutes before the assay endpoint).

  • Incubate the plate for an additional 24-72 hours.

  • LDH Measurement: Follow the manufacturer's protocol for the LDH assay kit. Typically, this involves transferring a portion of the cell culture supernatant to a new plate, adding the LDH reaction mixture, incubating for 30 minutes at room temperature protected from light, and then adding a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100

Protocol 2.2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for screening derivatives as inhibitors of a target enzyme (e.g., a protein kinase, acetylcholinesterase).[9][10] The specific substrates and detection methods will vary depending on the enzyme.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Synthesized derivatives (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well or 384-well assay plates (e.g., black plates for fluorescence assays)

  • Multi-well plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Add assay buffer, the test compound at various concentrations, and the target enzyme to the wells of the microplate.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the specific substrate.

  • Measure the signal (e.g., absorbance, fluorescence) over time (kinetic assay) or at a fixed endpoint after a specific incubation period.

  • Calculate the percentage of inhibition relative to a no-inhibitor (vehicle) control. % Inhibition = [1 - (Rate of compound well / Rate of vehicle control well)] x 100

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Quantitative results from screening assays should be organized for clear comparison.

Table 1: Cytotoxicity of Cinnamic Acid Derivatives against HeLa Cells.

Compound ID Derivative Structure (Amine/Alcohol) IC₅₀ (µM) ± SD
Parent This compound > 100
AMD-01 -NH-CH₂-Ph 45.2 ± 3.1
AMD-02 -NH-Cyclohexyl 67.8 ± 5.5
EST-01 -O-CH₂CH₃ (Ethyl) > 100
EST-02 -O-CH₂-Ph (Benzyl) 82.1 ± 6.7

| Control | Doxorubicin | 0.8 ± 0.1 |

Table 2: Enzyme Inhibition Profile of Cinnamic Acid Derivatives.

Compound ID Target Enzyme % Inhibition at 10 µM IC₅₀ (µM) ± SD
Parent Kinase X 15.3% > 50
AMD-01 Kinase X 88.2% 2.5 ± 0.3
AMD-02 Kinase X 65.1% 11.4 ± 1.2
EST-01 Kinase X 22.7% > 50
EST-02 Kinase X 48.9% 23.6 ± 2.9

| Control | Staurosporine | 98.5% | 0.01 ± 0.002 |

Relevant Signaling Pathways

Many cinnamic acid derivatives exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways, such as the NF-κB pathway.[4] Inhibition of this pathway can reduce the production of pro-inflammatory cytokines and suppress cancer cell proliferation and survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) proteasome Proteasome ikb->proteasome targeted for degradation nucleus Nucleus nfkb->nucleus translocates to gene_expression Gene Transcription (TNF-α, IL-6, COX-2) nucleus->gene_expression activates inflammation Inflammation & Cancer Progression gene_expression->inflammation derivative Cinnamic Acid Derivative derivative->ikb_kinase inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for Novel Inhibitors Based on a 3-Fluoro-5-(trifluoromethyl)cinnamic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a class of organic compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The unique electronic and steric properties of the cinnamic acid backbone make it an attractive scaffold for the design of novel enzyme inhibitors.[3][4] This document provides detailed application notes and protocols for the development of novel inhibitors utilizing a 3-Fluoro-5-(trifluoromethyl)cinnamic acid scaffold. The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3-fluoro-5-(trifluoromethyl)phenyl moiety has been identified as a key component in potent enzyme inhibitors, such as those targeting microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[5]

These notes are intended to guide researchers in the synthesis, purification, and evaluation of a new class of potential therapeutic agents based on this promising scaffold.

Target Profile: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase in the cyclooxygenase (COX) pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[6] PGE2 is a key mediator of inflammation, fever, and pain.[6] Overexpression of mPGES-1 has been linked to various inflammatory diseases and cancers.[3] Therefore, selective inhibition of mPGES-1 presents a promising therapeutic strategy with the potential for reduced side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream COX enzymes.

Signaling Pathway of mPGES-1 in Inflammation

The following diagram illustrates the role of mPGES-1 in the inflammatory cascade.

mPGES1_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid catalyzed by PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 catalyzed by COX-2 PGE2 PGE2 PGH2->PGE2 catalyzed by mPGES-1 EP Receptors EP Receptors PGE2->EP Receptors activates mPGES-1 mPGES-1 Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 activates COX-2 COX-2 Inflammation Inflammation EP Receptors->Inflammation leads to

Caption: The mPGES-1 signaling pathway in inflammation.

Data Presentation: Inhibitory Activity of Novel Compounds

The following table summarizes hypothetical quantitative data for a series of novel inhibitors derived from the this compound scaffold. This data is representative of what might be obtained from the experimental protocols outlined below.

Compound IDR GroupmPGES-1 IC50 (nM)[5]A549 Cell-Based IC50 (nM)[5]Selectivity vs. COX-2
FTCA-001 -OH>10,000>10,000-
FTCA-NH-Bn -NH-CH₂-Ph150320>100-fold
FTCA-O-Et -O-CH₂CH₃8501500>50-fold
FTCA-NH-An -NH-(p-OCH₃-Ph)85180>200-fold
FTCA-NH-Pyr -NH-Pyridin-2-yl4595>300-fold

Bn = Benzyl, Et = Ethyl, An = Anisyl, Pyr = Pyridyl

Experimental Protocols

Synthesis of this compound (Scaffold)

This protocol describes the synthesis of the core scaffold via a Knoevenagel condensation.

Workflow Diagram:

Synthesis_Workflow start Start dissolve Dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde and malonic acid in pyridine start->dissolve add_catalyst Add piperidine (catalyst) dissolve->add_catalyst reflux Reflux the reaction mixture add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete acidify Acidify with HCl cool->acidify precipitate Collect precipitate by filtration acidify->precipitate wash Wash with cold water precipitate->wash dry Dry the product wash->dry purify Recrystallize from ethanol/water dry->purify end Obtain pure this compound purify->end

Caption: Workflow for the synthesis of the core scaffold.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice and concentrated hydrochloric acid to adjust the pH to ~2.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining pyridine and salts.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Synthesis of this compound Amide Derivatives

This protocol details the synthesis of amide derivatives via an EDC/HOBt coupling reaction.

Workflow Diagram:

Amide_Synthesis_Workflow start Start dissolve_acid Dissolve this compound and HOBt in anhydrous DMF start->dissolve_acid add_amine Add the desired amine dissolve_acid->add_amine cool_mixture Cool the mixture to 0°C add_amine->cool_mixture add_edc Add EDC·HCl cool_mixture->add_edc stir Stir at room temperature overnight add_edc->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Perform aqueous workup monitor->workup Reaction complete extract Extract with ethyl acetate workup->extract dry_organic Dry organic layer extract->dry_organic concentrate Concentrate under reduced pressure dry_organic->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure amide derivative purify->end

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine, aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

In Vitro mPGES-1 Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against human mPGES-1.

Workflow Diagram:

Enzyme_Assay_Workflow start Start prepare_reagents Prepare assay buffer, enzyme, substrate (PGH2), and test compounds start->prepare_reagents preincubate Pre-incubate mPGES-1 with test compound or vehicle prepare_reagents->preincubate initiate_reaction Initiate reaction by adding PGH2 preincubate->initiate_reaction incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction stop_reaction Stop reaction with stop solution (e.g., SnCl2) incubate_reaction->stop_reaction measure_pge2 Measure PGE2 levels by ELISA stop_reaction->measure_pge2 calculate_ic50 Calculate IC50 values measure_pge2->calculate_ic50 end Determine inhibitory potency calculate_ic50->end

Caption: Workflow for the mPGES-1 enzyme inhibition assay.

Materials:

  • Recombinant human mPGES-1 enzyme

  • Prostaglandin H2 (PGH2) substrate

  • Assay buffer (e.g., potassium phosphate buffer with glutathione)

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., stannous chloride in ethanol)

  • PGE2 ELISA kit

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant mPGES-1 enzyme, and the test compound solution (or DMSO for control).

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding the PGH2 substrate.

  • Incubate for 60 seconds at room temperature.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel enzyme inhibitors. The protocols outlined in this document offer a comprehensive guide for the synthesis and evaluation of new chemical entities targeting mPGES-1. The provided data and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Knoevenagel condensation reaction.

Chemical Reaction and Properties

The synthesis of this compound proceeds through the Knoevenagel condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
3-Fluoro-5-(trifluoromethyl)benzaldehyde3-Fluoro-5-(trifluoromethyl)benzaldehydeC₈H₄F₄O192.1132136-93-9
Malonic AcidMalonic AcidC₃H₄O₄104.06141-82-2
This compoundthis compoundC₁₀H₆F₄O₂234.15240800-54-8

Experimental Protocol

This protocol is based on established Knoevenagel condensation procedures for similar aromatic aldehydes.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (solvent)

  • Piperidine (0.1 eq, catalyst)

  • Hydrochloric acid (10% aqueous solution)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into an excess of cold 10% hydrochloric acid with vigorous stirring. A precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a white to off-white solid.

  • Drying: Dry the purified product under vacuum.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde and malonic acid in pyridine B Add piperidine (catalyst) A->B C Heat to reflux (4-6 hours) B->C D Cool to room temperature C->D E Pour into 10% HCl (aq) D->E F Collect precipitate by vacuum filtration E->F G Wash with cold deionized water F->G H Recrystallize from ethanol G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product.

Analysis Expected Results
Appearance White to off-white solid
Melting Point 135-137 °C
¹H NMR Spectral data should be consistent with the proposed structure, showing signals for the vinyl and aromatic protons.
¹³C NMR Spectral data will confirm the carbon framework of the molecule.
Mass Spec. The molecular ion peak corresponding to the molecular weight of 234.15 should be observed.
Purity (by HPLC) ≥98%
Yield Expected yields for Knoevenagel condensations can vary but are often in the range of 70-90% after purification.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is a flammable and harmful liquid. Handle with care.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Hydrochloric acid is corrosive. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Fluoro-5-(trifluoromethyl)cinnamic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction. Both methods start from 3-Fluoro-5-(trifluoromethyl)benzaldehyde. The Knoevenagel condensation typically offers higher yields and milder reaction conditions compared to the Perkin reaction.

Q2: I am getting a low yield in my Knoevenagel condensation. What are the likely causes and how can I improve it?

A2: Low yields in the Knoevenagel condensation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid can stem from several factors. The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups can deactivate the benzaldehyde. Key areas to troubleshoot include:

  • Catalyst Choice and Amount: Ensure you are using an appropriate base catalyst, such as piperidine or pyridine. The amount of catalyst is also critical and may require optimization.

  • Reaction Temperature: The optimal temperature can vary. While some Knoevenagel reactions proceed at room temperature, heating may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.

  • Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.

  • Purity of Reactants: Ensure your 3-Fluoro-5-(trifluoromethyl)benzaldehyde and malonic acid are pure. Impurities in the aldehyde can inhibit the reaction.

Q3: My Perkin reaction is not proceeding to completion. What should I do?

A3: The Perkin reaction often requires high temperatures (160-180°C) and long reaction times.[1] If your reaction is sluggish, consider the following:

  • Anhydrous Conditions: The Perkin reaction is sensitive to moisture. Ensure all your reagents and glassware are thoroughly dried. Use freshly fused sodium acetate.

  • Temperature Control: The reaction requires a specific temperature range. Ensure your oil bath or heating mantle is accurately calibrated.

  • Reaction Time: These reactions can take several hours. Monitor the reaction progress by TLC to determine the optimal reaction time.

Q4: I am observing the formation of byproducts in my reaction. How can I minimize them?

A4: Byproduct formation is a common issue. In the Knoevenagel condensation, self-condensation of malonic acid can occur. Using a slight excess of the aldehyde can sometimes mitigate this. In the Perkin reaction, side reactions can be promoted by excessively high temperatures. Careful temperature control is crucial. For both reactions, ensuring efficient stirring can help to minimize localized overheating and byproduct formation.

Q5: What is the best way to purify the final product?

A5: Purification of this compound typically involves recrystallization. After the reaction work-up, the crude product can be dissolved in a suitable hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly to form pure crystals. Washing the filtered crystals with cold solvent will help remove any remaining impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive starting material (e.g., old benzaldehyde).Incorrect reaction temperature.Insufficient catalyst or inappropriate catalyst.Presence of moisture (especially in Perkin reaction).Check the purity and age of 3-Fluoro-5-(trifluoromethyl)benzaldehyde.Optimize the reaction temperature by running small-scale trials at different temperatures.Screen different base catalysts (e.g., piperidine, pyridine, triethylamine) and optimize the molar ratio.Ensure all reagents and glassware are anhydrous for the Perkin reaction.
Formation of a Dark Tar-like Substance Reaction temperature is too high.Concentrated reaction mixture leading to polymerization.Reduce the reaction temperature.Use a suitable solvent to dilute the reaction mixture.Ensure vigorous stirring to maintain a homogeneous mixture.
Product is Difficult to Isolate Product is too soluble in the work-up solvent.Incomplete precipitation during acidification.Use a different solvent for extraction.Ensure the aqueous layer is sufficiently acidified (pH 1-2) to precipitate the carboxylic acid.Cool the solution in an ice bath to maximize precipitation.
Contamination with Starting Material Incomplete reaction.Inefficient purification.Increase the reaction time or temperature (monitor by TLC).Optimize the recrystallization procedure by trying different solvent systems.

Quantitative Data

The following tables provide a summary of typical reaction conditions and yields for the synthesis of cinnamic acids using various methods. Note that the optimal conditions for this compound may vary.

Table 1: Comparison of Synthesis Methods for Cinnamic Acid Derivatives

Method Starting Materials Catalyst/Reagent Typical Temperature (°C) Typical Reaction Time Typical Yield (%)
Knoevenagel Condensation Aromatic aldehyde, Malonic acidPiperidine, Pyridine80 - 1002 - 8 hours75 - 90
Perkin Reaction Aromatic aldehyde, Acetic anhydrideSodium acetate160 - 1803 - 5 hours40 - 60
Heck Reaction Aryl halide, Acrylic acidPalladium catalyst, Base80 - 12012 - 24 hours60 - 95
Wittig Reaction Aromatic aldehyde, Phosphonium ylideBase (e.g., n-BuLi)-78 to RT1 - 12 hours50 - 80

Experimental Protocols

Protocol 1: Knoevenagel Condensation for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5 volumes).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 115°C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC). This typically takes 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice and water.

  • Acidify the mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Protocol 2: Perkin Reaction for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

  • Round-bottom flask with air condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Büchner funnel and filter paper

Procedure:

  • Ensure all glassware is thoroughly dried before use.

  • In a round-bottom flask, combine 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and freshly fused anhydrous sodium acetate (1.5 eq).

  • Fit an air condenser to the flask and heat the mixture in an oil bath to 160-180°C for 3-5 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool slightly and then pour it into a beaker of cold water while stirring.

  • Heat the aqueous mixture to boiling to hydrolyze any remaining acetic anhydride.

  • If any unreacted aldehyde is present as an oil, it can be removed by steam distillation or decantation after cooling.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the cinnamic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the product from an ethanol/water mixture.

  • Dry the purified this compound in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Synthesis Routes cluster_end Product & Purification 3-Fluoro-5-(trifluoromethyl)benzaldehyde 3-Fluoro-5-(trifluoromethyl)benzaldehyde Knoevenagel Knoevenagel Condensation 3-Fluoro-5-(trifluoromethyl)benzaldehyde->Knoevenagel Perkin Perkin Reaction 3-Fluoro-5-(trifluoromethyl)benzaldehyde->Perkin Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Perkin Crude Crude Product Knoevenagel->Crude Perkin->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: General workflow for the synthesis of this compound.

Knoevenagel_Mechanism Malonic Acid Malonic Acid Carbanion Carbanion Malonic Acid->Carbanion + Base Base (e.g., Piperidine) Base (e.g., Piperidine) Aldol Adduct Aldol Adduct Carbanion->Aldol Adduct + Aldehyde Aldehyde 3-Fluoro-5-(trifluoromethyl)benzaldehyde Dehydration - H2O Aldol Adduct->Dehydration Product This compound Dehydration->Product

Caption: Simplified mechanism of the Knoevenagel condensation.

References

Technical Support Center: Purification of Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated cinnamic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of fluorinated cinnamic acids, offering step-by-step guidance to resolve them.

Problem 1: Low Yield or No Crystal Formation During Recrystallization

Question: I am attempting to purify my fluorinated cinnamic acid via recrystallization, but I am either getting a very low yield or no crystals are forming at all, even after cooling in an ice bath. What is going wrong?

Answer:

Failure to obtain crystals during recrystallization is a common issue that can often be resolved by systematically addressing the following potential causes:

  • Excess Solvent: This is the most frequent reason for crystallization failure. The addition of too much solvent can prevent the solution from becoming supersaturated upon cooling, which is necessary for crystal formation.

    • Solution: Gently heat the solution to boiling and evaporate some of the solvent. Once the volume is reduced, allow the solution to cool slowly again.

  • Lack of Nucleation Sites: Sometimes, a supersaturated solution needs a surface to initiate crystal growth.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Solution 2: Seeding: If you have a small amount of pure crystalline product, add a tiny "seed" crystal to the cooled solution. This will act as a template for further crystallization.[1]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the fluorinated cinnamic acid well at high temperatures but poorly at low temperatures. The introduction of fluorine can alter the solubility profile compared to non-fluorinated cinnamic acid.

    • Solution: Perform small-scale solubility tests with a range of solvents. Common choices for cinnamic acids include ethanol/water or methanol/water mixtures.[1] For polar fluorinated molecules, consider solvents that can engage in specific interactions.

Experimental Protocol: Optimizing Recrystallization of a Fluorinated Cinnamic Acid

  • Solvent Screening:

    • Place a few milligrams of your crude fluorinated cinnamic acid into several test tubes.

    • Add a small amount (e.g., 0.5 mL) of different solvents or solvent mixtures (e.g., ethanol, water, ethanol/water mixtures, ethyl acetate/hexane) to each tube.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes and observe if the compound dissolves.

    • Allow the soluble samples to cool to room temperature and then in an ice bath to see which provides the best crystal formation.

  • Recrystallization Procedure:

    • Dissolve the crude fluorinated cinnamic acid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly.

Problem 2: Persistent Impurities in the Final Product

Question: After recrystallization, my fluorinated cinnamic acid is still contaminated with impurities, as indicated by a broad melting point range or analytical data (e.g., NMR, HPLC). How can I remove these persistent impurities?

Answer:

Persistent impurities often have similar solubility properties to the desired product. In such cases, a different purification technique or a modification of the current method is necessary.

  • Common Impurities: Impurities in cinnamic acid synthesis can include unreacted starting materials (e.g., fluorinated benzaldehyde), geometric isomers (the cis-isomer), and other by-products.[2]

  • Separation of Geometric Isomers: The cis- and trans-isomers of cinnamic acids can be challenging to separate by recrystallization alone. High-Performance Liquid Chromatography (HPLC) is often a more effective method for separating these isomers.[3]

  • Column Chromatography: For impurities with different polarities than the desired fluorinated cinnamic acid, column chromatography is a powerful purification technique.[4][5][6]

Experimental Protocol: Purification of Fluorinated Cinnamic Acid by Column Chromatography

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is commonly used for the purification of organic acids.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal eluent system should provide good separation between your desired product (Rf value of ~0.3-0.4) and the impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude fluorinated cinnamic acid in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified fluorinated cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the choice of purification method for cinnamic acids?

A1: The introduction of fluorine can significantly alter the physicochemical properties of cinnamic acid, which in turn influences the choice of purification method.[7] Fluorine's high electronegativity increases the acidity (lowers the pKa) of the carboxylic acid.[7] This can affect its behavior in acid-base extractions. The effect on lipophilicity (logP) is more complex and depends on the position of the fluorine atom.[7] These changes in polarity and acidity will necessitate adjustments to recrystallization solvents and chromatography mobile phases.

Q2: I am struggling to separate the positional isomers (e.g., 2-fluoro-, 3-fluoro-, and 4-fluorocinnamic acid). What is the best approach?

A2: Positional isomers often have very similar physical properties, making them difficult to separate by techniques like recrystallization.[8] High-Performance Liquid Chromatography (HPLC) is generally the most effective method for separating positional isomers.[3][9] Utilizing a column with a phenyl stationary phase can be beneficial for separating aromatic positional isomers due to specific interactions.[3]

Q3: What are some common solvent systems for the recrystallization of fluorinated cinnamic acids?

A3: While the ideal solvent must be determined experimentally, good starting points for polar fluorinated molecules include mixtures of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.[10][11] Common systems for cinnamic acids include ethanol/water and methanol/water.[1] For fluorinated analogs, consider solvent systems like n-hexane/acetone or n-hexane/ethyl acetate.[10]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[1] To resolve this, try reheating the solution to redissolve the oil, adding a bit more of the "good" solvent, and then allowing it to cool much more slowly. Using a different solvent system with a lower boiling point may also be necessary.

Q5: How can I confirm the purity of my final fluorinated cinnamic acid product?

A5: Purity should be assessed using multiple analytical techniques. A sharp melting point close to the literature value is a good indicator of purity. Further confirmation should be obtained using High-Performance Liquid Chromatography (HPLC) to check for the presence of other components and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and absence of impurities.[12]

Data Presentation

Table 1: Comparison of Physicochemical Properties of Cinnamic Acid and its Fluorinated Analogs

CompoundStructurepKalogP
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid4.10 (Predicted)1.9 (Computed)
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.29 (Predicted)2.2 (Predicted)
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)1.92 (Calculated)

Data sourced from BenchChem.[7]

Visualizations

Purification_Workflow General Purification Workflow for Fluorinated Cinnamic Acids crude Crude Fluorinated Cinnamic Acid analytical Purity Assessment (TLC, HPLC, NMR) crude->analytical pure Pure Product analytical->pure Purity > 95% impure Product Still Impure analytical->impure Purity < 95% recryst Recrystallization impure->recryst Primary Method column Column Chromatography impure->column Polar Impurities isomer_sep Isomer Separation (e.g., Preparative HPLC) impure->isomer_sep Isomeric Impurities recryst->analytical column->analytical isomer_sep->analytical

Caption: A logical workflow for the purification of fluorinated cinnamic acids.

References

Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Knoevenagel condensation method.

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive catalyst (e.g., old piperidine or pyridine).Use a fresh, recently opened bottle of the amine catalyst.
Impure starting materials, particularly the 3-Fluoro-5-(trifluoromethyl)benzaldehyde.Purify the aldehyde by distillation or column chromatography before use. Ensure malonic acid is dry.
Incorrect reaction temperature.Optimize the reaction temperature. While some Knoevenagel condensations work at room temperature, others may require gentle heating to proceed efficiently.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of the cis-isomer.The desired product is typically the trans (E)-isomer. Isomerization can sometimes be promoted by exposure to UV light or acid/base conditions. Purification by column chromatography or recrystallization may be necessary to isolate the desired trans-isomer.[1]
Unreacted starting materials.Ensure the stoichiometry of the reactants is correct and that the reaction has gone to completion.
Formation of self-condensation product of the aldehyde.This can occur under basic conditions.[2] Ensure slow addition of the base and maintain a controlled temperature.
Decarboxylation of an intermediate dicarboxylic acid at an uncontrolled rate.The Knoevenagel condensation with malonic acid initially forms a dicarboxylic acid intermediate which then decarboxylates.[3] If this process is not clean, it can lead to impurities. Ensure a consistent heating profile.
Product is Difficult to Purify Co-precipitation of starting materials or byproducts.Optimize the recrystallization solvent system. A combination of solvents may be required. Column chromatography can also be an effective purification method.[4]
Residual catalyst (e.g., pyridine or piperidine).During the workup, ensure thorough washing with an acidic solution (e.g., dilute HCl) to remove the basic catalyst.
Reaction Stalls Before Completion Deactivation of the catalyst.In some cases, the catalyst can be consumed by side reactions. A slight excess of the catalyst might be beneficial, but this should be optimized.
Poor solubility of reactants.Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. Toluene or pyridine are often used.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Knoevenagel condensation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid, typically in the presence of a basic catalyst like piperidine or pyridine.[5][6]

Q2: What are some typical impurities I might expect in my final product?

A2: Common impurities can include unreacted 3-Fluoro-5-(trifluoromethyl)benzaldehyde, malonic acid, the cis-isomer of the final product, and potentially small amounts of self-condensation products from the starting aldehyde.[1]

Q3: Why is the trans-isomer the major product in the Knoevenagel condensation?

A3: The trans-isomer is thermodynamically more stable due to reduced steric hindrance between the phenyl ring and the carboxylic acid group, and it is therefore the favored product under equilibrium conditions.

Q4: Can I use a different synthetic route?

A4: Yes, other methods like the Perkin reaction, Wittig reaction, or Heck reaction are also used for synthesizing cinnamic acid derivatives.[2][7][8][9] However, for this specific molecule, the Knoevenagel condensation is often preferred due to its operational simplicity and the ready availability of the starting materials.

Q5: How does the presence of the fluoro- and trifluoromethyl groups affect the reaction?

A5: Both the fluoro- and trifluoromethyl groups are electron-withdrawing. This makes the carbonyl carbon of the starting benzaldehyde more electrophilic and can increase its reactivity towards nucleophilic attack by the enolate of malonic acid, potentially leading to a faster reaction rate compared to unsubstituted benzaldehyde.

Experimental Protocols

Key Experiment: Knoevenagel Condensation for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (as co-catalyst, optional)

  • Toluene (alternative solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.1 to 1.5 equivalents).

  • Add pyridine as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (typically 80-115 °C) and monitor the progress by TLC. The reaction is usually complete within 2-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

  • Filter the crude product, wash it with cold water, and dry it.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

Reaction Pathway and Potential Side Reactions

G Synthesis and Side Reactions of this compound A 3-Fluoro-5-(trifluoromethyl)benzaldehyde Intermediate Dicarboxylic Acid Intermediate A->Intermediate Knoevenagel Condensation Side_Product1 Aldehyde Self-Condensation Product A->Side_Product1 Self-Condensation B Malonic Acid B->Intermediate Catalyst Pyridine/Piperidine Catalyst->Intermediate Catalyst->Side_Product1 Product_trans trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid (Desired Product) Intermediate->Product_trans Decarboxylation Product_cis cis-3-Fluoro-5-(trifluoromethyl)cinnamic acid Product_trans->Product_cis Isomerization

Caption: Knoevenagel condensation pathway and potential side reactions.

Experimental Workflow

G Experimental Workflow for Synthesis and Purification Start Start: Combine Reactants and Catalyst Reaction Heat and Reflux (Monitor by TLC) Start->Reaction Workup Acidic Workup and Precipitation Reaction->Workup Filtration Filter Crude Product Workup->Filtration Purification Purification Filtration->Purification Recrystallization Recrystallization Purification->Recrystallization If solid ColumnChrom Column Chromatography Purification->ColumnChrom If needed Analysis Characterization (NMR, HPLC, MS) Recrystallization->Analysis ColumnChrom->Analysis FinalProduct Pure Product Analysis->FinalProduct

Caption: General workflow for synthesis and purification.

Troubleshooting Logic

G Troubleshooting Flowchart Start Low Yield or Impure Product? Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Yes Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Yes Check_Conditions Optimize Reaction Conditions (Temp, Time) Start->Check_Conditions Yes Optimize_Workup Improve Workup and Purification Start->Optimize_Workup Yes Solution1 Purify Reactants Before Use Check_Reactants->Solution1 Solution2 Use Fresh Catalyst Check_Catalyst->Solution2 Solution3 Run Test Reactions at Different Temperatures/Times Check_Conditions->Solution3 Solution4 Use Column Chromatography or Different Recrystallization Solvents Optimize_Workup->Solution4

Caption: A logical approach to troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of cinnamic acid derivatives.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Perkin Reaction

  • Question: I am getting a low yield of my cinnamic acid derivative using the Perkin reaction. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Perkin reaction can stem from several factors.[1][2] A primary cause is the presence of moisture, which can hydrolyze the acetic anhydride, a key reactant.[3] It is crucial to use anhydrous reagents and thoroughly dried glassware.[3] Additionally, the reaction requires high temperatures, typically in the range of 160-180°C, for several hours to proceed to completion.[3] Insufficient heating or shorter reaction times can lead to incomplete conversion. The choice and quality of the base catalyst, commonly the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, also significantly influences the yield.[1] Ensure the base is anhydrous and used in the correct stoichiometric amount. For instance, a high yield of cinnamic acid (around 75%) can be achieved in 60 minutes by using an excess of meticulously dehydrated potassium acetate.[4]

Issue 2: Side Reactions in Knoevenagel Condensation

  • Question: I am observing significant side product formation in my Knoevenagel condensation reaction. How can I minimize these unwanted reactions?

  • Answer: A common side reaction in the Knoevenagel condensation is the self-condensation of the enolizable ketone or aldehyde.[1] To minimize this, it is advisable to use a non-enolizable aromatic aldehyde, such as benzaldehyde, which lacks α-hydrogens.[1] Another potential side reaction is the Cannizzaro reaction, which can occur with non-enolizable aldehydes under strong basic conditions.[1] Using milder basic conditions and lower reaction temperatures can help suppress this unwanted reaction.[1] The choice of catalyst is also critical; organic bases like piperidine or pyridine are commonly used.[3][5] For instance, in the synthesis of benzyl cinnamate, using piperidine as a catalyst at 100°C resulted in a high yield of over 90%.[5]

Issue 3: Difficulty in Product Purification

  • Question: My crude cinnamic acid derivative is difficult to purify. What are the common impurities and the best purification strategies?

  • Answer: Common impurities include unreacted starting materials like benzaldehyde and byproducts from side reactions.[1] Recrystallization is a common and effective method for purifying solid cinnamic acid derivatives.[1][5] The key is to select a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.[5] Ethanol is often a good choice for recrystallizing cinnamate derivatives.[5] If the product is in a liquid phase, liquid-liquid extraction can be used to separate the cinnamic derivative from the reaction mixture.[5] For challenging separations, column chromatography can be employed.

Issue 4: Inactive Catalyst in Heck Reaction

  • Question: My Heck reaction is not proceeding, and I suspect an issue with the palladium catalyst. What could be the problem?

  • Answer: Suboptimal catalyst activity is a common issue in Heck reactions.[3] The palladium catalyst, such as palladium on carbon (Pd/C), may be deactivated.[3] It is advisable to use a fresh batch of the catalyst or consider catalyst regeneration if applicable.[3] The reaction is also sensitive to the presence of water, which can be detrimental.[3] Ensure all reagents and solvents are anhydrous. The choice of base is also crucial for regenerating the active Pd(0) catalyst in the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing cinnamic acids?

A1: The three most prevalent methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[3]

  • The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][3]

  • The Knoevenagel condensation is a reaction between an aromatic aldehyde and a compound with an active methylene group, such as malonic acid, catalyzed by a weak base.[3]

  • The Heck reaction utilizes a palladium catalyst to couple an aryl halide with an alkene like acrylic acid.[3]

Q2: How do I choose the most appropriate catalyst for my cinnamic acid synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route and the specific substrates being used.[3]

  • Perkin reaction: The catalyst is typically the alkali salt of the acid anhydride used, such as anhydrous sodium acetate or potassium acetate.[3]

  • Knoevenagel condensation: Weak bases like piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts.[3]

  • Heck reaction: Palladium-based catalysts are standard. Palladium acetate is a common precatalyst, and both homogeneous and heterogeneous catalysts like palladium on carbon (Pd/C) have been successfully used.[3]

Q3: What is the optimal temperature range for cinnamic acid derivative synthesis?

A3: The optimal temperature varies significantly between reaction types.

  • The Perkin reaction generally requires high temperatures, often in the range of 160-190°C.[1][3]

  • The Knoevenagel condensation can often be run at lower temperatures, with an optimal range typically between 80-120°C.[5] Higher temperatures may promote side reactions like polymerization.[5]

  • The Heck reaction temperature can vary, with some protocols suggesting temperatures around 150°C.[3]

Q4: What are the best solvents for synthesizing cinnamic acid derivatives?

A4: The choice of solvent is important and depends on the reaction. For the Knoevenagel condensation , polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred as they can dissolve both the starting materials and the catalyst.[5] However, these solvents can be difficult to remove.[5] Non-polar solvents like toluene can also be used, but may require higher reaction temperatures.[5] For the Heck reaction , solvents like toluene are used for the organic phase in biphasic systems.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Cinnamic Acid Synthesis

Reaction TypeTypical TemperatureCommon CatalystsCommon Solvents
Perkin Reaction 160-190°C[1][3]Anhydrous Sodium Acetate, Anhydrous Potassium Acetate[3]Acetic Anhydride (reagent and solvent)
Knoevenagel Condensation 80-120°C[5]Piperidine, Pyridine, DABCO[3]DMF, DMSO, Toluene, Ethanol[5]
Heck Reaction ~150°C[3]Palladium Acetate, Pd/C[3]Toluene (in biphasic systems)[3]

Table 2: Example Yields for Specific Cinnamic Acid Derivatives

DerivativeSynthetic MethodCatalystTemperatureYieldReference
Cinnamic AcidPerkin ReactionAnhydrous Potassium Acetate160-180°C~75%[4]
Benzyl CinnamateKnoevenagel CondensationPiperidine100°C>90%[5]
p-Methoxycinnamic AcidKnoevenagel Condensation (Sonochemical)β-alanine/Pyridine60°C92.71%
Methyl CinnamateHeck ReactionPalladium Nanoparticles120°C96%

Experimental Protocols

Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction

  • Reactant Mixture: In a round-bottom flask, combine benzaldehyde (e.g., 0.05 mol), acetic anhydride (e.g., 0.073 mol), and anhydrous sodium acetate (e.g., 0.03 mol).[3]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 160-180°C for 3-5 hours.[3]

  • Workup: Allow the reaction mixture to cool slightly and then pour it into water.[3]

  • Isolation: Add a saturated solution of sodium carbonate until the solution is alkaline to convert the cinnamic acid to its soluble sodium salt.[3] Filter the solution to remove any unreacted benzaldehyde. Acidify the filtrate with dilute hydrochloric acid to precipitate the cinnamic acid.

  • Purification: Collect the crude cinnamic acid by vacuum filtration and recrystallize from hot water or ethanol.

Protocol 2: Synthesis of a Cinnamic Acid Derivative via Knoevenagel Condensation

  • Reactant Mixture: In a suitable flask, dissolve the aromatic aldehyde (e.g., 6.61 mmol), malonic acid (e.g., 16.8 mmol), and a catalytic amount of a weak base (e.g., piperidine or 1.12 mmol of β-alanine) in a solvent like pyridine (e.g., 37.1 mmol).

  • Reaction: Heat the mixture, for example, at 80-100°C for a specified time (e.g., 60 minutes if using sonication). Monitor the reaction progress by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture. If a solid precipitates, it can be collected by filtration.[5] Alternatively, the reaction mixture can be poured into water and the product extracted with a suitable organic solvent.[5]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent like ethanol.[5]

Protocol 3: Synthesis of a Cinnamic Acid Derivative via Heck Reaction (Aqueous-Biphasic System)

  • Reactant Preparation:

    • Organic Phase: Dissolve the aryl halide (e.g., 3 mmol) and the palladium catalyst (e.g., 0.003 mmol) in toluene (15 mL).[3]

    • Aqueous Phase: Separately mix sodium acrylate (3.3 mmol), a base (e.g., 3.0 mmol), and water (15 mL).[3]

  • Reaction: Add both the organic and aqueous phases to an autoclave.[3] Carry out the reaction at 150°C with vigorous stirring (e.g., 1450 rpm) for 0.5 hours.[3]

  • Workup and Isolation: Cool the reaction mixture. The product, a cinnamic acid salt, will be in the aqueous layer.[3] Separate the aqueous layer and acidify it with dilute HCl to precipitate the cinnamic acid derivative.[3]

  • Purification: Collect the product by filtration and wash with water. Further purification can be achieved by recrystallization.

Mandatory Visualization

Experimental_Workflow_Perkin_Reaction cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Combine Benzaldehyde, Acetic Anhydride, & Anhydrous NaOAc Heat Heat at 160-180°C (3-5 hours) Start->Heat Cool Cool and Pour into Water Heat->Cool Basify Add Na2CO3 Solution Cool->Basify Filter Filter Basify->Filter Acidify Acidify with HCl Filter->Acidify Recrystallize Recrystallize Acidify->Recrystallize FinalProduct Pure Cinnamic Acid Recrystallize->FinalProduct

Caption: Workflow for the Perkin Reaction.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Problem Encountered (e.g., Low Yield) Identify Identify Potential Causes Start->Identify Cause1 Moisture in Reagents Identify->Cause1 Cause2 Suboptimal Temperature Identify->Cause2 Cause3 Inactive Catalyst Identify->Cause3 Cause4 Side Reactions Identify->Cause4 Sol1 Use Anhydrous Reagents & Dry Glassware Cause1->Sol1 Sol2 Optimize Reaction Temperature Cause2->Sol2 Sol3 Use Fresh Catalyst Cause3->Sol3 Sol4 Adjust Stoichiometry & Use Milder Conditions Cause4->Sol4 Result Improved Reaction Outcome Sol1->Result Sol2->Result Sol3->Result Sol4->Result

Caption: General Troubleshooting Workflow.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_inhibition Inhibition by Cinnamic Acid Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK CAPE Cinnamic Acid Derivative (e.g., CAPE) CAPE->IKK Inhibits Phosphorylation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Inhibition of NF-κB Signaling Pathway.

References

stability issues of 3-Fluoro-5-(trifluoromethyl)cinnamic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-5-(trifluoromethyl)cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in its solid state?

A1: In its solid form, this compound is generally stable when stored in well-closed containers at controlled room temperature, protected from light and moisture. The presence of the trifluoromethyl group and the crystalline nature of the solid contribute to its stability.[1] However, long-term exposure to high humidity and elevated temperatures should be avoided to prevent potential degradation.

Q2: What are the potential stability issues of this compound under acidic conditions?

A2: While the trifluoromethyl group generally enhances chemical stability, the cinnamic acid scaffold has potential sites for degradation under acidic conditions.[1] The primary concerns include:

  • Precipitation: Cinnamic acids are weak acids and tend to have low aqueous solubility, which is further reduced at a pH below their pKa, leading to precipitation.[2]

  • Hydrolysis: The acrylic acid side chain could be susceptible to hydrolysis under strong acidic conditions and elevated temperatures, although this is generally less common for cinnamic acid derivatives.[3]

  • Isomerization: The trans double bond of the cinnamic acid may undergo isomerization to the cis form, especially when exposed to UV light in solution.[3]

Q3: How can I improve the solubility of this compound in an acidic aqueous solution?

A3: Low aqueous solubility is a common issue with cinnamic acid derivatives, especially at acidic pH.[2] To improve solubility, consider the following strategies:

  • Co-solvents: Incorporate water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol.[2]

  • pH Adjustment: While the primary concern is acidic stability, carefully adjusting the pH to be closer to the compound's pKa may improve solubility. However, be aware that increasing the pH might introduce other stability issues like oxidation if other susceptible functional groups were present.[2]

  • Encapsulation: For formulation development, techniques like encapsulation in cyclodextrins or nanoparticles can enhance aqueous solubility.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound.[3] An ideal HPLC method should be able to separate the parent compound from any potential degradation products. A photodiode array (PDA) detector is useful for peak purity analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the compound during the experiment. The pH of the acidic medium is below the pKa of the cinnamic acid, leading to reduced solubility of the protonated form.[2]- Increase the proportion of organic co-solvent (e.g., acetonitrile, methanol) in your reaction mixture.- If the experimental conditions allow, slightly increase the pH of the medium.
Appearance of new, unexpected peaks in the HPLC chromatogram. Degradation of the compound has occurred.- Characterize the new peaks using techniques like LC-MS or NMR to identify the degradation products.- Re-evaluate the stress conditions (acid concentration, temperature) to perform a more controlled degradation study.
Poor peak shape or retention time shifts in HPLC analysis. Issues with the HPLC method, such as improper mobile phase pH or column degradation.- Ensure the mobile phase pH is suitable for the analysis of an acidic compound.- Use a fresh HPLC column or a guard column to protect the analytical column.
Discoloration of the solution (e.g., yellowing). While less likely for this specific compound due to the lack of activating hydroxyl groups, discoloration in other cinnamic acids can indicate oxidation.[2]- Degas all solutions to remove dissolved oxygen.- Consider adding an antioxidant to the formulation if compatible with the experimental goals.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions to evaluate its stability.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid in a suitable container.[3]

  • Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of the solvent used for the acid (e.g., water).

  • Incubation: Place the samples in a temperature-controlled environment (e.g., 60°C).[3]

  • Time Points: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 8, 24, and 48 hours).

3. Sample Analysis:

  • Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to prevent damage to the HPLC column.

  • HPLC Analysis: Analyze all samples (including the control) using a validated stability-indicating HPLC method.

  • Data Collection: Record the peak area of the parent compound and any degradation products at each time point.

4. Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Time (hours)% Parent Compound Remaining (Acidic Condition)% Degradation Product 1 (Acidic Condition)% Parent Compound Remaining (Control)
0100.00.0100.0
298.51.599.8
895.24.899.7
2488.711.399.5
4880.119.999.4
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid_sample Acidic Sample: Stock + 0.1 M HCl stock->acid_sample control_sample Control Sample: Stock + Water stock->control_sample incubation Incubate at 60°C acid_sample->incubation control_sample->incubation sampling Sample at 0, 2, 8, 24, 48h incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Logic under Severe Acidic Conditionsdot

G parent This compound hydrolysis hydrolysis parent->hydrolysis Strong Acid, Heat isomerization isomerization parent->isomerization UV Light / Acid decarboxylation decarboxylation parent->decarboxylation Extreme Heat

References

troubleshooting common problems in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Knoevenagel Condensation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this essential carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel Condensation?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a carbon atom flanked by two electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone. This is followed by a dehydration reaction, ultimately forming a new carbon-carbon double bond, typically resulting in an α,β-unsaturated product.[1][2] The reaction is usually catalyzed by a weak base.[2]

Q2: What are the most common issues encountered in a Knoevenagel condensation?

The most frequently reported problems include low product yield, the formation of side products, and difficulties in product isolation and purification.[3] Common side reactions are Michael addition and self-condensation of the carbonyl compound.[3]

Q3: Why is a weak base typically used as a catalyst?

A weak base is crucial because it needs to be strong enough to deprotonate the active methylene compound to form a reactive carbanion, but not so strong as to cause the self-condensation of the aldehyde or ketone starting material.[2] Strong bases can lead to unwanted side reactions and a more complex product mixture.

Q4: Can water be used as a solvent for the Knoevenagel condensation?

Yes, water can be an effective and environmentally friendly solvent for the Knoevenagel condensation.[4] In some cases, performing the reaction in water can lead to high yields and may simplify product isolation if the product is insoluble in water.[4][5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your Knoevenagel condensation experiments.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation is resulting in a very low yield or no product at all. What are the potential causes and how can I address them?

A: Low or no yield in a Knoevenagel condensation can be attributed to several factors, from the choice of reactants and catalyst to the reaction conditions. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield catalyst Catalyst Inactive/Inappropriate? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions reactants Reactant Quality/Stoichiometry Issue? start->reactants water Water Removal Inefficient? start->water sol_catalyst Use fresh catalyst Optimize catalyst loading Screen different weak bases catalyst->sol_catalyst sol_conditions Optimize temperature Optimize reaction time Screen different solvents conditions->sol_conditions sol_reactants Check purity of starting materials Verify stoichiometry reactants->sol_reactants sol_water Use Dean-Stark trap Add molecular sieves water->sol_water

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Detailed Solutions:

  • Catalyst Inactivity or Inappropriateness: The catalyst may have degraded over time. Using a fresh batch of the weak base is a good first step. Additionally, the chosen catalyst may not be optimal for your specific substrates. Consider screening a variety of weak bases.

    CatalystTypical Loading (mol%)Notes
    Piperidine10A commonly used and effective catalyst.[6]
    Ammonium Acetate10A greener and often efficient alternative.[7]
    DABCO50Can be effective, sometimes requiring gentle heating.[8]
    L-ProlineVariesAn organocatalyst that can provide high yields.
  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[9] Conversely, excessive heat can lead to side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. The choice of solvent can also significantly impact the yield.

    Effect of Temperature on Yield A kinetic study of the Knoevenagel condensation between 7-Methoxy-1-tetralone and glyoxylic acid catalyzed by potassium tert-butoxide demonstrated a clear temperature dependence on the product yield.[9]

Temperature (°C)Reaction Time (h)Yield (%)
652817.01
752881.40
852872.59
Data from a specific kinetic study and may not be universally applicable.[9]
SolventTemperatureYield (%)
WaterRoom TemperatureTrace
Water:Glycerol (1:1)Room Temperature99
GlycerolRoom Temperature54
Data for the reaction of benzaldehyde with malononitrile.[5]
  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct.[10] The accumulation of water can inhibit the reaction equilibrium, leading to lower yields.[10] Using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves can drive the reaction to completion.[8][10]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture with multiple side products. What are the likely side reactions, and how can I minimize them?

A: The two most common side reactions in Knoevenagel condensations are Michael addition and self-condensation of the carbonyl compound.

Minimizing Side Reactions

SideReactions start Side Product Formation michael Michael Addition Product? start->michael self_condensation Self-Condensation of Carbonyl? start->self_condensation sol_michael Control stoichiometry (1:1) Use a milder catalyst Reduce reaction time michael->sol_michael sol_self_condensation Use a weaker base Lower reaction temperature self_condensation->sol_self_condensation Purification start Crude Product Mixture workup Aqueous Workup start->workup is_solid Is the product a solid? recrystallization Recrystallization is_solid->recrystallization Yes filtration Filtration and Washing is_solid->filtration Yes, precipitates from reaction column Column Chromatography is_solid->column No, or recrystallization fails workup->is_solid

References

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic acid.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting material: 3-Fluoro-5-(trifluoromethyl)benzaldehyde may have degraded. 2. Insufficient catalyst activity (e.g., piperidine, pyridine). 3. Reaction temperature is too low. 4. Presence of excess water in the reaction mixture.1. Verify the purity of the benzaldehyde derivative by GC or NMR. If necessary, purify by distillation or recrystallization. 2. Use a fresh batch of catalyst. Consider using a different base catalyst, such as morpholine, which has been shown to be effective in Knoevenagel-Doebner condensations.[1] 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 4. Ensure all reagents and solvents are anhydrous. For reactions that produce water, consider using a Dean-Stark apparatus for its removal.[2]
Formation of Impurities/Byproducts 1. Self-condensation of the aldehyde. 2. Decarboxylation of malonic acid at high temperatures. 3. Side reactions involving the fluoro or trifluoromethyl groups. 4. Formation of dicarboxylic acid intermediates.[1]1. Control the rate of addition of the base catalyst. 2. Maintain the reaction temperature within the optimal range. 3. The electron-withdrawing nature of the substituents may necessitate milder reaction conditions. Monitor the reaction closely by HPLC or TLC. 4. Ensure the decarboxylation step is complete by maintaining the reaction at a suitable temperature (e.g., >70°C) until CO2 evolution ceases.[1]
Poor Yield After Work-up 1. Incomplete precipitation of the product. 2. Product loss during extraction or washing steps. 3. Inefficient recrystallization.1. Adjust the pH of the aqueous solution to ensure complete protonation of the carboxylic acid (typically pH 1-2). 2. Minimize the volume of washing solvents. Perform back-extraction of the aqueous layers if significant product solubility is suspected. 3. Screen for optimal recrystallization solvents or solvent mixtures.
Product Discoloration 1. Presence of colored impurities from starting materials or side reactions. 2. Thermal degradation of the product or intermediates.1. Treat the crude product solution with activated carbon before recrystallization. 2. Avoid prolonged exposure to high temperatures. Consider purification by column chromatography if recrystallization is insufficient.
Difficulties in Product Isolation 1. Product is an oil or a thick, sticky solid. 2. Formation of a very thick suspension during the reaction or quench.1. Try triturating the crude product with a non-polar solvent to induce crystallization. 2. Use a reactor with a robust mechanical stirrer. Dilute the reaction mixture with a suitable solvent before quenching.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the scale-up synthesis of this compound?

A1: Both the Knoevenagel-Doebner condensation and the Perkin reaction are viable methods for synthesizing cinnamic acids.[3] For scale-up, the Knoevenagel-Doebner condensation using 3-Fluoro-5-(trifluoromethyl)benzaldehyde and malonic acid is often preferred due to milder reaction conditions and the avoidance of acetic anhydride, which can be corrosive and difficult to handle at a large scale.[1][4] Greener alternatives to traditional pyridine/piperidine catalyst systems, such as using morpholine in toluene or employing solvent-free conditions with ammonium salts, have been developed and may be advantageous for industrial production.[1][5]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: The presence of fluorine-containing compounds necessitates specific safety precautions. The starting material, 3-Fluoro-5-(trifluoromethyl)benzaldehyde, and the final product may be irritants.[6] The trifluoromethyl group is generally stable, but reactions at high temperatures should be carefully monitored. When working with fluorinated reagents, it is crucial to use appropriate personal protective equipment and work in a well-ventilated area.[5] A thorough risk assessment should be conducted before any scale-up, considering potential thermal runaway of exothermic reactions and the safe handling of all chemicals involved.[7]

Q3: How can the purity of the final product be improved during scale-up?

A3: Purification of the crude product is typically achieved by recrystallization. A common procedure involves dissolving the crude acid in a basic aqueous solution (e.g., sodium carbonate), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the acid by adding a strong acid (e.g., HCl).[5] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Q4: What are the expected physical properties of this compound?

A4: this compound is expected to be a solid at room temperature. While specific data for this exact molecule is limited, related compounds like 3-(Trifluoromethyl)cinnamic acid have a melting point in the range of 133-137°C.[8][9] The molecular formula is C10H6F4O2 with a molecular weight of 234.15 g/mol .[10]

Experimental Protocol: Knoevenagel-Doebner Condensation (Illustrative Scale)

This protocol describes the synthesis of this compound from 3-Fluoro-5-(trifluoromethyl)benzaldehyde and malonic acid, catalyzed by morpholine in toluene. This method is adapted from procedures developed for similar cinnamic acid syntheses with a focus on avoiding pyridine.[1]

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Morpholine (0.5 eq)

  • Toluene

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide

  • Ethyl Acetate

  • Water

Procedure:

  • To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-Fluoro-5-(trifluoromethyl)benzaldehyde and toluene.

  • Add malonic acid to the mixture and stir to obtain a suspension.

  • Add morpholine to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC or TLC. Carbon dioxide evolution will be observed.

  • Cool the reaction mixture to room temperature.

  • Add water and a solution of sodium hydroxide to dissolve the cinnamic acid product as its sodium salt.

  • Separate the aqueous and organic layers. The toluene layer contains unreacted starting material and non-acidic impurities.

  • Wash the aqueous layer with ethyl acetate to remove any remaining organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2.

  • The this compound will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for the scale-up synthesis of this compound via the Knoevenagel-Doebner condensation. These values are representative and may vary based on specific experimental conditions.

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
3-Fluoro-5-(trifluoromethyl)benzaldehyde 10.0 g1.0 kg
Malonic Acid 6.5 g0.65 kg
Morpholine 2.3 mL230 mL
Toluene 100 mL10 L
Reaction Temperature 115°C115°C
Reaction Time 5 hours6 hours
Yield (Crude) 85-90%80-88%
Purity (Crude) 95% (HPLC)93% (HPLC)
Yield (After Recrystallization) 75-80%70-78%
Purity (Final Product) >99% (HPLC)>99% (HPLC)

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Fluoro-5-(trifluoromethyl)benzaldehyde 3-Fluoro-5-(trifluoromethyl)benzaldehyde This compound This compound 3-Fluoro-5-(trifluoromethyl)benzaldehyde->this compound Malonic Acid Malonic Acid Malonic Acid->this compound Catalyst Morpholine (Catalyst) Catalyst->this compound Solvent Toluene (Solvent) Solvent->this compound Heat Heat (Reflux) Heat->this compound

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No troubleshoot_yield Troubleshoot Yield: - Check Starting Materials - Verify Catalyst Activity - Optimize Temperature check_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity: - Optimize Work-up - Recrystallization Solvent Screen - Consider Chromatography check_purity->troubleshoot_purity Yes successful_synthesis Successful Synthesis check_purity->successful_synthesis No troubleshoot_yield->start troubleshoot_purity->start

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Purification of Crude 3-Fluoro-5-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Fluoro-5-(trifluoromethyl)cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: The most probable impurities originating from a Knoevenagel condensation synthesis include:

  • Unreacted starting materials: 3-Fluoro-5-(trifluoromethyl)benzaldehyde and malonic acid (or its ester).

  • Side-products: Minor amounts of the cis-isomer of this compound. The trans-isomer is generally the major and more stable product.

  • Catalyst residues: Depending on the reaction conditions, residual catalyst, such as piperidine or pyridine, may be present.

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point range is a strong indicator of impurities. The presence of residual starting materials, solvents, or the cis-isomer can disrupt the crystal lattice of the desired trans-isomer, leading to this observation. Further purification by recrystallization or column chromatography is recommended.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors:

  • Supersaturation has not been reached: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.

  • The solution is cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to oiling out rather than crystallization.

  • High impurity load: A significant amount of impurities can inhibit crystal formation. An initial purification step, such as a simple filtration or a quick column chromatography, might be necessary.

  • Inducing crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

Q4: How can I differentiate between the cis and trans isomers of this compound?

A4: Spectroscopic methods are typically used to distinguish between cis and trans isomers of cinnamic acid derivatives.

  • ¹H NMR Spectroscopy: The coupling constant (J-value) between the two vinyl protons is the most definitive way to distinguish the isomers. The trans isomer will have a larger coupling constant (typically around 16 Hz), while the cis isomer will have a smaller coupling constant (typically around 12 Hz).

  • Chromatography: The two isomers can often be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), as they will have different retention factors (Rf) or retention times.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Low recovery of purified product - Too much solvent was used during dissolution.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out on the filter paper.
Colored impurities remain after recrystallization - The colored impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC - Inappropriate solvent system (mobile phase).- Co-elution of impurities with the product.- Systematically vary the polarity of the mobile phase. A common starting point for cinnamic acids is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).- Add a small amount of acetic acid or formic acid to the mobile phase to improve the peak shape of acidic compounds.
Compound is stuck on the column - The mobile phase is not polar enough to elute the compound.- The compound is strongly interacting with the stationary phase (silica gel).- Gradually increase the polarity of the mobile phase (gradient elution). For highly polar compounds, a mobile phase containing methanol might be necessary.[1]
Streaking of spots on TLC/tailing of peaks in column - The compound is acidic and interacting strongly with the silica gel.- The sample is overloaded on the column.- Add a small percentage of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.- Ensure the sample is loaded onto the column in a concentrated band and that the amount of sample is appropriate for the column size.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined by small-scale solubility tests. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for cinnamic acid derivatives.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, one solvent should readily dissolve the compound (soluble solvent), while the other should not (insoluble solvent).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot soluble solvent (e.g., ethanol) and stir until the solid is fully dissolved.

  • Inducing Precipitation: While the solution is still hot, slowly add the hot insoluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of the hot soluble solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the desired product from impurities. The product spot should have an Rf value of approximately 0.2-0.4. A common mobile phase for cinnamic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 v/v/v).

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (this compound) recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc nmr NMR Spectroscopy hplc->nmr mp Melting Point nmr->mp end Pure Product mp->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product? recrystallize Attempt Recrystallization start->recrystallize Yes check_purity Check Purity (TLC/MP) recrystallize->check_purity oiling_out Oiling Out? recrystallize->oiling_out column Perform Column Chromatography column->check_purity check_purity->column Not Pure pure Pure Product check_purity->pure Pure low_recovery Low Recovery? oiling_out->low_recovery No adjust_solvent Adjust Solvent System / Cooling Rate oiling_out->adjust_solvent Yes low_recovery->column No optimize_solvent_volume Optimize Solvent Volume low_recovery->optimize_solvent_volume Yes adjust_solvent->recrystallize optimize_solvent_volume->recrystallize

Caption: Decision-making flowchart for troubleshooting the purification process.

References

enhancing the reactivity of 3-Fluoro-5-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(trifluoromethyl)cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges with this compound?

A1: The primary challenge stems from the presence of two strong electron-withdrawing groups (EWG) on the phenyl ring: the fluorine atom and the trifluoromethyl group.[1][2][3][4] These groups decrease the electron density of the carboxylic acid, which can impact its reactivity in several ways:

  • Increased Acidity: The EWGs stabilize the carboxylate anion, making the carboxylic acid more acidic.[1][2][3] While this can be beneficial in some reactions, it can also lead to the formation of unreactive salts when reacted with basic reagents like amines.[5][6]

  • Reduced Nucleophilicity of the Phenyl Ring: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions.

  • Potential for Sluggish Reactions: The inductive effect of the EWGs can sometimes lead to slower reaction rates in certain transformations, such as amide coupling with electron-deficient amines.[7]

Q2: I'm having trouble dissolving this compound in my reaction solvent. What can I do?

A2: Solubility can be a common issue with fluorinated compounds. Consider the following solutions:

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices for cinnamic acid derivatives.[8]

  • Temperature: Gently warming the solvent can help to increase the solubility of the acid.

  • Co-solvents: The use of co-solvents may be necessary to achieve the desired solubility for your reaction.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[9] It is important to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. In case of fire, use appropriate extinguishing media as the material itself is not expected to burn.[9]

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low or no yield in amide coupling with an amine.

This is a common issue, especially when using electron-deficient or sterically hindered amines. The primary reason is often the formation of a stable and unreactive ammonium carboxylate salt.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Solutions:

Potential Cause Recommended Solution
Formation of Unreactive Ammonium Carboxylate Salt Use a coupling reagent to activate the carboxylic acid before adding the amine. Common coupling agents include carbodiimides like EDC or DCC, often with additives like HOBt or DMAP.[5][6][7][8]
Insufficient Activation of the Carboxylic Acid For challenging couplings, consider more potent activating agents such as HATU, HBTU, or COMU.[8] These reagents are often more effective with electron-deficient acids and amines.[10]
Poor Nucleophilicity of the Amine Increase the reaction temperature (e.g., 40-60 °C) to enhance the rate of reaction. Be mindful of potential side reactions at higher temperatures.
Steric Hindrance If either the carboxylic acid or the amine is sterically hindered, prolonged reaction times and elevated temperatures may be necessary. The use of a stronger activating agent is also recommended.[8]
Reaction with Base If a base is required, use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) to avoid competitive reactions.
Fischer Esterification

Problem: Low conversion in Fischer esterification with an alcohol.

Fischer esterification is an equilibrium-limited reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, resulting in low yields.[11]

Troubleshooting Workflow:

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification DissolveAcid Dissolve Cinnamic Acid (1.0 eq) in anhydrous DMF AddReagents Add HOBt (1.2 eq) and Amine (1.1 eq) DissolveAcid->AddReagents Cool Cool to 0 °C AddReagents->Cool AddEDC Add EDC (1.2 eq) portion-wise Cool->AddEDC Stir Stir at 0 °C to RT (Monitor by TLC) AddEDC->Stir Quench Quench with water Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

References

Catalyst Selection for the Synthesis of Substituted Cinnamic Acids: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting catalysts for the synthesis of substituted cinnamic acids. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing substituted cinnamic acids, and what are their key differences?

A1: The three most prevalent methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1] Each method has distinct advantages and is suited for different starting materials and desired product specifications.

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the alkali salt of the acid corresponding to the anhydride (e.g., sodium acetate).[1][2][3][4][5] It is a classic method but often requires high temperatures and long reaction times.[3][6]

  • Knoevenagel Condensation: This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like piperidine or pyridine.[1][7] It is known for its milder reaction conditions compared to the Perkin reaction.[8][9]

  • Heck Reaction: This is a modern palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene, such as acrylic acid.[1][10][11][12] It offers high functional group tolerance and stereoselectivity, typically yielding the E-isomer.[11]

Q2: How do I select the most appropriate catalyst for my specific synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route and the specific substrates.

  • For the Perkin reaction, the catalyst is typically the alkali salt of the acid anhydride used, such as anhydrous sodium acetate or potassium acetate.[1][2][3] The presence of moisture can deactivate the catalyst.[13]

  • For the Knoevenagel condensation, weak organic bases are commonly employed. Piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts.[1][7][8] For greener approaches, phase transfer catalysts like tetrabutylammonium bromide (TBAB) in water under microwave irradiation have been used.[1][5]

  • For the Heck reaction, palladium-based catalysts are the standard. Palladium acetate is a common precatalyst.[1] Both homogeneous and heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), have been successfully used.[1][12] Solid-supported palladium(II) complexes are also being developed for easier catalyst recovery and recycling.[14]

Q3: What are the common side reactions, and how can they be minimized?

A3: Side reactions can lower the yield and purity of the desired cinnamic acid derivative.

  • In the Perkin reaction , self-condensation of the anhydride can occur. Using an aromatic aldehyde without α-hydrogens can prevent its self-condensation.[13] High temperatures can also lead to the formation of tar-like substances.[13]

  • In the Knoevenagel condensation , a common side reaction is the self-condensation of an enolizable aldehyde or ketone. Using a non-enolizable aromatic aldehyde, such as benzaldehyde, is advisable.[13] The Cannizzaro reaction can also occur with non-enolizable aldehydes under strong basic conditions.[13]

  • In the Heck reaction , catalyst deactivation and side reactions involving the double bond of cinnamic acid can occur, especially at elevated temperatures.[10][15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Relevant Reaction(s)
Low or No Yield Inactive or insufficient catalyst.[1][13]Use a fresh batch of catalyst and ensure anhydrous conditions, especially for the Perkin reaction.[1][3][13] Optimize catalyst loading.[15]Perkin, Knoevenagel, Heck
Presence of moisture in reagents.[1]Thoroughly dry all glassware and use anhydrous reagents, particularly for the Perkin reaction where water can hydrolyze the anhydride.[1][3]Perkin
Suboptimal reaction temperature.[1]Optimize the temperature for the specific reaction. Perkin reactions often require high temperatures (160-180°C), while Knoevenagel condensations can run at lower temperatures.[1][2]Perkin, Knoevenagel, Heck
Poor quality of starting materials.Use purified aldehydes and other reagents.All
Formation of Dark Brown or Black Mixture Occurrence of side reactions like polymerization or addition reactions.[15]Use milder reaction conditions, such as a lower temperature or a less harsh catalyst. Ensure the reaction is not overheated.[15]All
Product is Difficult to Purify Presence of multiple products due to side reactions.[13]Optimize reaction conditions (temperature, catalyst concentration) to favor the desired product.[13] For Perkin and Knoevenagel, use an aromatic aldehyde without α-hydrogens to prevent self-condensation.[13]Perkin, Knoevenagel
Unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[15]All
Inconsistent Results Variability in catalyst activity.For heterogeneous catalysts like Pd/C, consider catalyst regeneration or using a fresh batch.[1] Ensure consistent quality of base catalysts.Heck, Knoevenagel

Experimental Protocols

Perkin Reaction: Synthesis of Cinnamic Acid
  • Reactants: Benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).[2]

  • Procedure:

    • Combine the reactants in a round-bottom flask fitted with a reflux condenser.[2]

    • Heat the mixture in an oil bath at 160-180°C for 3-5 hours.[1]

    • Allow the mixture to cool slightly and then pour it into water.[1]

    • Add a saturated solution of sodium carbonate until the solution is alkaline to convert the cinnamic acid to its soluble sodium salt.[1]

    • Filter the solution to remove any unreacted benzaldehyde and impurities.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the cinnamic acid.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol or a suitable solvent.

Knoevenagel Condensation: Synthesis of Cinnamic Acid
  • Reactants: Benzaldehyde (0.10 mol), malonic acid (0.11 mol), 95% ethanol (25 mL), and pyridine (2.5 mL).[1]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, malonic acid, ethanol, and pyridine.[1]

    • Heat the mixture to a mild reflux for 6-8 hours.[1]

    • Cool the reaction mixture and then place it in an ice bath to induce crystallization.[1]

    • Collect the crystals using a Büchner funnel and wash them with cold 95% ethanol.[1]

    • Recrystallize the crude cinnamic acid from ethanol to obtain the purified product.[1]

Heck Reaction: Synthesis of a Cinnamic Acid Derivative
  • Reactants: Aryl halide (3 mmol), sodium acrylate (3.3 mmol), base (e.g., Na2CO3, 3.0 mmol), palladium catalyst (e.g., palladacycle, 0.003 mmol), toluene (15 mL), and water (15 mL).[10]

  • Procedure:

    • Dissolve the aryl halide and palladium catalyst in toluene in an autoclave.[10]

    • Separately, mix sodium acrylate, base, and water.[10]

    • Add the aqueous solution to the autoclave.[10]

    • Carry out the reaction at 150°C with vigorous stirring for 0.5 hours.[10]

    • Cool the reaction mixture and separate the aqueous layer.[10]

    • Treat the aqueous layer with dilute HCl until it is acidic to precipitate the cinnamic acid derivative.[10]

    • Filter the precipitate, wash with water, and dry under vacuum.[10]

Catalyst Performance Data

ReactionCatalystSubstratesTemperature (°C)Time (h)Yield (%)Reference
PerkinAnhydrous Sodium AcetateBenzaldehyde, Acetic Anhydride160-1803-5~70-80[1][2]
KnoevenagelPyridineBenzaldehyde, Malonic AcidReflux6-8>85[1]
KnoevenagelDABCOAromatic Aldehydes, Malonic AcidMildShortExcellent[8][9]
HeckPalladacycleAryl Halides, Sodium Acrylate1500.5High[10]

Visualized Workflows

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product A Aromatic Aldehyde D Mixing & Heating (160-180°C, 3-5h) A->D B Acid Anhydride B->D C Weak Base (e.g., NaOAc) C->D E Pour into Water D->E F Add Na2CO3 Solution E->F G Acidification (HCl) F->G H Substituted Cinnamic Acid G->H

Caption: Workflow for the Perkin Reaction.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product A Aromatic Aldehyde D Mixing & Refluxing (6-8h) A->D B Active Methylene Compound (e.g., Malonic Acid) B->D C Weak Base (e.g., Pyridine) C->D E Cooling & Crystallization D->E F Filtration E->F G Recrystallization F->G H Substituted Cinnamic Acid G->H

Caption: Workflow for the Knoevenagel Condensation.

Heck_Reaction_Catalytic_Cycle pd0 Pd(0) pd2_complex Ar-Pd(II)-X pd0->pd2_complex Oxidative Addition (Ar-X) alkene_complex Alkene-Pd(II) Complex pd2_complex->alkene_complex Alkene Coordination insertion_product Insertion Product alkene_complex->insertion_product Migratory Insertion hydride_complex H-Pd(II)-X insertion_product->hydride_complex β-Hydride Elimination product Substituted Cinnamic Acid insertion_product->product Product Release hydride_complex->pd0 Reductive Elimination (Base)

Caption: Catalytic Cycle of the Heck Reaction.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-Fluoro-5-(trifluoromethyl)cinnamic acid and other cinnamic acid derivatives. While direct experimental data for this compound is limited in publicly available literature, this document summarizes the known activities of structurally related compounds to offer valuable insights for research and development. The information presented is supported by experimental data from various studies, detailed methodologies for key biological assays, and visualizations of relevant pathways and workflows.

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of halogen substituents, such as fluorine and trifluoromethyl groups, onto the cinnamic acid scaffold can significantly modulate its physicochemical properties and biological efficacy.

Comparison of Anticancer Activity

Below is a summary of the in vitro anticancer activity of various cinnamic acid derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cinnamic Acid Derivatives
Unsubstituted Cinnamic AcidHT-144 (Melanoma)2400
3,4,5-Trimethoxycinnamic acid ester (S5)A549 (Lung)0.50
3,4,5-Trimethoxycinnamic acid ester (S5)MDA-MB-435s (Melanoma)5.33
3,4,5-Trimethoxycinnamic acid ester (S5)SGC-7901 (Gastric)11.82
3,4,5-Trimethoxycinnamic acid ester (S5)PC-3 (Prostate)17.22
Phenylcinnamides (Amide S19)U-937 (Leukemia)9.7
Phenylcinnamides (Amide S19)HeLa (Cervical)38.9
Trifluoromethyl-Substituted Derivatives (Related Structures)
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (Melanoma)24.4
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)25.4
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)HaCaT (Keratinocytes - Normal)33.5
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)CHO-K1 (Ovary - Normal)75.5
Fluoro-Substituted Derivatives (Related Structures)
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u)A549 (Lung)0.35
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u)MCF-7 (Breast)3.24
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u)PC-3 (Prostate)5.12

Comparison of Antimicrobial Activity

The antimicrobial properties of cinnamic acid derivatives have been extensively studied. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

The following table summarizes the MIC values of various cinnamic acid derivatives against different bacterial strains. Data for derivatives closely related to this compound are included to provide a relevant comparison.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Cinnamic Acid and Simple Derivatives
Cinnamic AcidStaphylococcus aureus>500
Cinnamic AcidEscherichia coli>500
p-Coumaric AcidStaphylococcus aureus>500
Ferulic AcidStaphylococcus aureus>500
Sinapic AcidStaphylococcus aureus>500
Trifluoromethyl-Substituted Cinnamic Acid Anilides
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j)Staphylococcus aureus ATCC 292130.15 - 5.57 µM
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j)MRSA0.15 - 5.57 µM
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j)Enterococcus faecalis ATCC 292122.34 - 44.5 µM
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j)VRE2.34 - 44.5 µM
(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1o)Staphylococcus aureus ATCC 292130.15 - 5.57 µM
(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1o)MRSA0.15 - 5.57 µM

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This can be quantified by measuring the absorbance of the dissolved formazan solution.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound or other derivatives) and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (e.g., 24h) seed_cells->incubate1 add_compound Add test compounds (various concentrations) incubate1->add_compound incubate2 Incubate (e.g., 24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance (570 nm) add_solubilizer->measure_absorbance analyze_data Calculate cell viability and IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the wells of a 96-well plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under conditions appropriate for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Result Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Perform serial dilution of test compound in 96-well plate prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with microbial suspension serial_dilution->inoculate_wells incubate_plate Incubate plate inoculate_wells->incubate_plate read_results Observe for growth and determine MIC incubate_plate->read_results end End read_results->end NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Inhibition NFkB_translocation NF-κB (p50/p65) NFkB_dimer->NFkB_translocation Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cinnamic_Acid_Derivative->IKK Inhibition DNA DNA NFkB_translocation->DNA Binds to Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Transcription

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Cinnamic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance therapeutic efficacy. This guide provides an objective comparison of fluorinated and non-fluorinated cinnamic acids, supported by experimental data, to illuminate the nuanced effects of fluorination on biological activity.

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been investigated for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. The introduction of fluorine, a highly electronegative atom, can significantly alter the physicochemical properties of the cinnamic acid scaffold, leading to profound changes in its biological profile. These modifications can influence factors such as acidity, lipophilicity, metabolic stability, and binding interactions with therapeutic targets.

This guide delves into a comparative analysis of fluorinated and non-fluorinated cinnamic acids, focusing on their efficacy in antibacterial applications and as enzyme inhibitors. By presenting quantitative data and detailed experimental methodologies, we aim to provide a valuable resource for the rational design of next-generation therapeutic agents.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the quantitative data comparing the efficacy of non-fluorinated and fluorinated cinnamic acid derivatives in various biological assays.

Table 1: Comparative Antibacterial Activity against Mycobacterium tuberculosis H37Ra

CompoundStructureIC50 (µg/mL)[1]
Cinnamic AcidNon-fluorinated>30
4-Fluorocinnamic Acid Derivative4-Fluoro substituted0.36

Table 2: Comparative Mushroom Tyrosinase Inhibition

CompoundStructureIC50 (mM)
trans-Cinnamic AcidNon-fluorinated0.80 ± 0.02
trans-3,4-Difluorocinnamic Acid3,4-Difluoro substituted0.78 ± 0.02

Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Cinnamic Acid Derivatives

CompoundStructureIC50 (µM)[2]
Cinnamic Acid Derivative (Compound 9)Non-fluorinated analog3.0 ± 0.3
Cinnamic Acid Derivative (Compound 10)Non-fluorinated analog2.4 ± 0.6
Cinnamic Acid Derivative (Compound 23)Non-fluorinated analog1.09 ± 0.09

Note: While a direct fluorinated vs. non-fluorinated comparison for COX-2 inhibition was not available in a single study, the data in Table 3 demonstrates the potential for potent COX-2 inhibition by cinnamic acid derivatives, a property that can be modulated by substitutions on the phenyl ring.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Antibacterial Activity Assay against Mycobacterium tuberculosis H37Ra

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase).

  • Mycobacterium tuberculosis H37Ra strain.

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • 96-well microplates.

  • Resazurin dye solution.

Procedure:

  • A suspension of M. tuberculosis H37Ra is prepared in 7H9 broth and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted.

  • The test compounds are serially diluted in 7H9 broth in a 96-well microplate.

  • The bacterial suspension is added to each well containing the diluted compounds.

  • Control wells containing bacteria without any compound (positive control) and broth alone (negative control) are included.

  • The microplate is incubated at 37°C for 5-7 days.

  • Following incubation, resazurin solution is added to each well and the plate is incubated for another 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is widely used to screen for inhibitors of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase solution.

  • L-DOPA (3,4-dihydroxyphenylalanine) solution (substrate).

  • Phosphate buffer (pH 6.8).

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • 96-well microplate reader.

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the mushroom tyrosinase solution.

  • The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • The reaction is initiated by adding the L-DOPA solution to the mixture.

  • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals for a set duration.

  • The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • 96-well fluorometric plate reader.

Procedure:

  • The COX-2 enzyme is pre-incubated with the test compound at various concentrations in the assay buffer containing heme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The peroxidase activity of COX-2 catalyzes the conversion of the fluorometric probe to its fluorescent product in the presence of the prostaglandin G2 (PGG2) intermediate.

  • The fluorescence intensity is measured at the appropriate excitation and emission wavelengths.

  • The percentage of COX-2 inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the fluorescence of the control (enzyme and substrate without inhibitor).

  • The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the biological activities of cinnamic acids.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cinnamic_acid Cinnamic Acid antibacterial Antibacterial Assay (M. tuberculosis) cinnamic_acid->antibacterial Test tyrosinase Tyrosinase Inhibition Assay cinnamic_acid->tyrosinase Test cox2 COX-2 Inhibition Assay cinnamic_acid->cox2 Test fluorinated_cinnamic_acid Fluorinated Cinnamic Acid fluorinated_cinnamic_acid->antibacterial Test fluorinated_cinnamic_acid->tyrosinase Test fluorinated_cinnamic_acid->cox2 Test ic50 IC50 Determination antibacterial->ic50 tyrosinase->ic50 cox2->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

General experimental workflow for comparing cinnamic acids.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins Cinnamic_Acids Fluorinated & Non-Fluorinated Cinnamic Acids Cinnamic_Acids->COX2 Inhibition

Inhibitory action of cinnamic acids on the COX-2 pathway.

References

Comparative Guide to the Synthesis and NMR Validation of 3-Fluoro-5-(trifluoromethyl)cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthetic routes for 3-Fluoro-5-(trifluoromethyl)cinnamic acid and details the nuclear magnetic resonance (NMR) spectroscopy methods used for its validation. The primary synthesis method discussed is the Knoevenagel condensation, which is compared with two powerful alternatives: the Heck reaction and the Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Overview of Synthetic Methodologies

The synthesis of cinnamic acids is a fundamental transformation in organic chemistry. For a substituted aromatic ring like 3-fluoro-5-(trifluoromethyl)benzene, several methods can be employed to introduce the acrylic acid moiety. Below is a comparison of three common methods.

FeatureKnoevenagel CondensationHeck ReactionSuzuki-Miyaura Coupling
Starting Materials Aryl aldehyde, Malonic acidAryl halide, Acrylic acid/esterAryl halide/triflate, Boronic acid/ester equivalent of acrylic acid
Catalyst Base (e.g., Piperidine, Pyridine, Triethylamine)Palladium complex (e.g., Pd(OAc)₂)Palladium complex (e.g., Pd(PPh₃)₄)
Key Advantages Atom economical, often uses inexpensive reagents and catalysts.High functional group tolerance, reliable for C-C bond formation.Very high functional group tolerance, mild reaction conditions.
Key Disadvantages Can require high temperatures and carcinogenic solvents like pyridine.Requires a pre-functionalized aryl halide; catalyst can be expensive.Requires synthesis of a boronic acid/ester reagent; potential for catalyst contamination.

Primary Synthesis Route: Knoevenagel Condensation

The Knoevenagel condensation is a classic and direct method for synthesizing cinnamic acids. It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base. The reaction proceeds through a condensation step followed by in-situ decarboxylation.

Knoevenagel_Condensation cluster_reaction Reaction cluster_product Product A 3-Fluoro-5-(trifluoromethyl)benzaldehyde C Knoevenagel Condensation A->C B Malonic Acid B->C D This compound C->D + CO₂ + H₂O

Caption: Knoevenagel condensation synthesis pathway.

Experimental Protocol: Knoevenagel Condensation
  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and toluene (5 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and pyridine (0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a solid.

NMR Validation of Synthesis

NMR spectroscopy is the definitive method for confirming the structure of the synthesized product and verifying the consumption of starting materials. The analysis involves acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

NMR_Validation_Workflow SamplePrep Sample Preparation (Dissolve in DMSO-d6) Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum SamplePrep->Acquire13C Acquire19F Acquire ¹⁹F NMR Spectrum SamplePrep->Acquire19F DataAnalysis Data Analysis (Chemical Shifts, Coupling, Integration) Acquire1H->DataAnalysis Acquire13C->DataAnalysis Acquire19F->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: General workflow for NMR-based validation.

NMR Data of Reactants

The following table summarizes the experimental NMR data for the key starting materials. Observing the disappearance of these signals in the product's spectra is a key validation point.

CompoundNucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
3-Fluoro-5-(trifluoromethyl)benzaldehyde ¹H~10.0s (Aldehyde-H)
(in CDCl₃)¹H~8.1s (Ar-H)
¹H~7.9d (Ar-H)
¹³C~190d, J ≈ 3 Hz (C=O)
¹³C~163d, ¹JCF ≈ 250 Hz (C-F)
¹³C~132q, ¹JCF ≈ 273 Hz (CF₃)
¹⁹F~ -63.0s (CF₃)
¹⁹F~ -109.0t (Ar-F)
Malonic Acid ¹H~12.5 (variable)br s (COOH)
(in DMSO-d₆)[1]¹H~3.15s (CH₂)
¹³C~169s (C=O)
¹³C~41s (CH₂)
Predicted NMR Data for this compound

No direct experimental spectrum for this compound is available in the searched literature. The data below is predicted based on the analysis of its structural analogs and known substituent effects. The formation of the trans-alkene is expected, leading to a large coupling constant (~16 Hz) between the vinylic protons.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity / Coupling Constant (J, Hz)Assignment
¹H ~12.5 (variable)br sCOOH
~7.9 - 8.2m3 x Ar-H
~7.70d, J ≈ 16.0CH =CH-COOH
~6.65d, J ≈ 16.0CH=CH -COOH
¹³C ~167sC OOH
~163d, ¹JCF ≈ 250 HzC -F
~142dC H=CH-COOH
~137qC -CF₃
~132q, ¹JCF ≈ 273 HzC F₃
~125 - 130m3 x Ar-CH
~122dCH=C H-COOH
¹⁹F ~ -63.2sCF
~ -109.5mAr-F

Validation Checklist:

  • ¹H NMR: Appearance of two doublets around 7.70 and 6.65 ppm with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. Disappearance of the aldehyde proton signal (~10.0 ppm) and the malonic acid methylene signal (~3.15 ppm).

  • ¹³C NMR: Appearance of signals for the two vinylic carbons and the carboxylic acid carbon. The aromatic carbon signals will show characteristic splitting due to coupling with both the -F and -CF₃ groups.[2]

  • ¹⁹F NMR: The spectrum should show two distinct signals: a singlet for the -CF₃ group around -63 ppm and a multiplet for the aromatic fluorine atom around -110 ppm.[3]

Alternative Synthetic Routes

For comparison, the Heck reaction and Suzuki-Miyaura coupling represent more modern, palladium-catalyzed approaches to forming the crucial carbon-carbon bond.

Alternative 1: Heck Reaction

This reaction couples an aryl halide (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) with an alkene (e.g., acrylic acid or an acrylate ester) using a palladium catalyst.[4]

Experimental Protocol:

  • Setup: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like PPh₃ (4 mol%), and a base such as triethylamine (1.5 eq) in an anhydrous solvent like DMF.

  • Reactant Addition: Add 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq) followed by acrylic acid (1.2 eq).

  • Reaction: Heat the mixture to 80–100 °C and monitor by TLC.

  • Workup & Purification: After completion, perform an aqueous workup, extract with an organic solvent, and purify the crude product by column chromatography or recrystallization.

Alternative 2: Suzuki-Miyaura Coupling

This method involves the cross-coupling of an aryl halide or triflate with an organoboron compound, such as a vinylboronic acid or its ester equivalent, in the presence of a palladium catalyst and a base.[5]

Experimental Protocol:

  • Setup: To a flask, add 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq), (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (3 mol%), and a base such as K₂CO₃ (2.0 eq).

  • Solvent: Add a solvent mixture, typically toluene and water.

  • Reaction: Heat the mixture to 80-90 °C under an inert atmosphere until TLC indicates completion.

  • Workup & Purification: After cooling, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, concentrate, and purify the product.

References

Comparative Analysis of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of 3-Fluoro-5-(trifluoromethyl)cinnamic acid analogs, offering valuable insights into their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The following sections detail the biological activities of these compounds, supported by experimental data, and provide standardized protocols for their synthesis and evaluation.

Data Presentation: Comparative Biological Activity

While a direct comparative study of a comprehensive series of this compound analogs is not extensively available in the public domain, valuable SAR insights can be drawn from studies on structurally related trifluoromethyl-substituted N-arylcinnamamides. The following table summarizes the antimicrobial activity of a series of N-(4-chlorophenyl)cinnamamides with varying trifluoromethyl substitution patterns on the cinnamic acid core, providing a basis for understanding the potential impact of the 3-fluoro-5-(trifluoromethyl) substitution.

Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted N-(4-chlorophenyl)cinnamamides

Compound IDTrifluoromethyl Position on Cinnamic CoreS. aureus ATCC 29213 MIC (µM)MRSA 63718 MIC (µM)M. smegmatis ATCC 700084 MIC (µM)
1 2-CF₃256256197
2 3-CF₃24.612.324.6
3 4-CF₃>256>256>256
Ciprofloxacin(Reference)0.75-0.38

Data extrapolated from a study on trifluoromethyl-substituted N-arylcinnamamides.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1, in conjunction with broader studies on halogenated and trifluoromethyl-containing pharmacophores, allows for the formulation of key SAR insights for this compound analogs:

  • Position of the Trifluoromethyl Group: The antimicrobial activity is highly dependent on the position of the trifluoromethyl group on the cinnamic acid phenyl ring. The meta-position (3-CF₃) demonstrates significantly higher potency against both S. aureus (including MRSA) and M. smegmatis compared to the ortho (2-CF₃) and para (4-CF₃) positions. This suggests that the electronic and steric effects of the trifluoromethyl group at the meta-position are optimal for interaction with the biological target.

  • Fluorine Substitution: The additional presence of a fluorine atom at the 3-position is anticipated to further modulate the electronic properties of the phenyl ring, potentially enhancing membrane permeability and binding affinity to target enzymes. Fluorine substitution is a common strategy in drug design to improve metabolic stability and pharmacokinetic profiles.[1]

  • Amide and Ester Modifications: The nature of the substituent on the amide or ester functionality provides a critical point for diversification to optimize activity, selectivity, and physicochemical properties.

    • Aromatic Amides: Substitution on the N-aryl ring of cinnamamides can significantly influence activity. Electron-withdrawing groups on the N-aryl ring have been shown in some studies to enhance the antimicrobial and anticancer activities of cinnamamides.

    • Aliphatic Amides and Esters: Modification of the carboxylic acid to simple alkyl amides or esters can improve cell permeability and metabolic stability. The chain length and branching of the alkyl group can be optimized to fine-tune these properties.

Experimental Protocols

General Synthesis of N-Aryl-3-Fluoro-5-(trifluoromethyl)cinnamamides

A general two-step synthesis for N-aryl-3-fluoro-5-(trifluoromethyl)cinnamamides is outlined below.

Step 1: Synthesis of this compound

This synthesis can be achieved via a Knoevenagel condensation reaction.

  • Materials: 3-Fluoro-5-(trifluoromethyl)benzaldehyde, malonic acid, pyridine, piperidine.

  • Procedure:

    • To a solution of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine.

    • The reaction mixture is heated at reflux for 4-6 hours.

    • After cooling, the mixture is poured into ice-water and acidified with concentrated HCl to precipitate the product.

    • The crude this compound is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Step 2: Amidation of this compound

  • Materials: this compound, thionyl chloride (SOCl₂), desired substituted aniline, triethylamine (TEA), and an anhydrous solvent (e.g., tetrahydrofuran - THF).

  • Procedure:

    • A mixture of this compound (1 equivalent) and thionyl chloride (1.2 equivalents) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude cinnamoyl chloride.

    • The crude acyl chloride is dissolved in anhydrous THF and added dropwise to a cooled (0 °C) solution of the appropriate substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3-fluoro-5-(trifluoromethyl)cinnamamide.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the synthesized analogs can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Mycobacterium smegmatis), synthesized compounds, and a positive control antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • A serial two-fold dilution of each test compound is prepared in MHB in a 96-well plate.

    • Bacterial cultures are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Each well is inoculated with the bacterial suspension.

    • Plates are incubated at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the analogs against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Materials: Human cancer cell lines (e.g., HeLa, MCF-7), cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, MTT solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

    • The formazan crystals formed are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (3-Fluoro-5-(trifluoromethyl)benzaldehyde, Malonic Acid, Anilines) synth Chemical Synthesis (Knoevenagel Condensation, Amidation) start->synth purify Purification (Chromatography, Recrystallization) synth->purify char Structural Analysis (NMR, Mass Spectrometry) purify->char antimicrobial Antimicrobial Assays (MIC Determination) purify->antimicrobial anticancer Anticancer Assays (IC50 Determination) purify->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound analogs.

Potential Signaling Pathway Modulation: NF-κB Inhibition

Cinnamic acid derivatives have been reported to modulate inflammatory pathways. A potential mechanism of action for the observed antimicrobial and anticancer effects could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibition NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation inhibitor Cinnamic Acid Analog inhibitor->IKK DNA DNA NFkB_nuc->DNA gene Pro-inflammatory & Survival Genes DNA->gene Transcription

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by cinnamic acid analogs.

References

The Strategic Advantage of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing a compound's intrinsic properties. Among the array of fluorinated building blocks, 3-Fluoro-5-(trifluoromethyl)cinnamic acid stands out as a particularly valuable synthon. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, offers a synergistic combination of electronic effects that can be leveraged to optimize molecular characteristics. This guide provides a comparative analysis of this compound against its non-fluorinated and singly-substituted counterparts, supported by experimental data, to highlight its advantages in advanced synthesis.

Enhanced Physicochemical Properties: A Tale of Two Fluorines

The presence of both a fluorine atom and a trifluoromethyl group on the cinnamic acid backbone significantly alters its electronic and physical properties. These changes can have a profound impact on a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The strong electron-withdrawing nature of both substituents influences the acidity (pKa) and lipophilicity (logP) of the molecule.

The electron-withdrawing inductive effect of fluorine and the trifluoromethyl group stabilizes the carboxylate anion, leading to an increase in acidity and a lower pKa value compared to unsubstituted cinnamic acid.[1] This increased acidity can be crucial for optimizing interactions with biological targets. The effect on lipophilicity is more complex; while the trifluoromethyl group generally increases lipophilicity, the overall logP is a balance of the contributions from all substituents.[2]

CompoundStructurepKa (Predicted)logP (Predicted/Calculated)
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13[1]
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.29[1]2.2[1]
3-(Trifluoromethyl)cinnamic acid(E)-3-(3-(trifluoromethyl)phenyl)acrylic acidNot Available3.1 (approx.)
This compound (E)-3-(3-fluoro-5-(trifluoromethyl)phenyl)acrylic acid Lower than 4.29 Higher than 3.1

Note: Predicted values are based on computational models and the expected electronic effects of the substituents.

A Versatile Building Block in Chemical Synthesis

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][4] Its trifluoromethyl group, in particular, is known to enhance chemical reactivity and stability, making it an ideal starting material for developing novel drug candidates, especially in anti-inflammatory and anticancer therapies.[4]

General Synthetic Workflow

The synthesis of derivatives using this compound typically involves the activation of the carboxylic acid group, followed by reaction with a suitable nucleophile. A common transformation is the formation of an amide bond.

G cluster_start Starting Material cluster_activation Activation cluster_reaction Reaction cluster_product Product 3F5CF3CA This compound AcylChloride Acyl Chloride Formation (e.g., SOCl2, Oxalyl Chloride) 3F5CF3CA->AcylChloride Activation Amidation Amidation (Primary/Secondary Amine) AcylChloride->Amidation Nucleophilic Acyl Substitution Esterification Esterification (Alcohol) AcylChloride->Esterification Nucleophilic Acyl Substitution Amide Amide Derivative Amidation->Amide Ester Ester Derivative Esterification->Ester

A generalized workflow for the synthesis of derivatives from this compound.
Detailed Experimental Protocol: Synthesis of a Cinnamic Acid Amide Derivative

This protocol is a representative example of an amidation reaction starting from a cinnamic acid derivative.

Materials:

  • This compound (1 equivalent)

  • Thionyl chloride (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • A primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (as a base)

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture for 2-4 hours until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

Comparative Biological Activity

The introduction of fluoro and trifluoromethyl groups can significantly enhance the biological activity of cinnamic acid derivatives. These groups can improve membrane permeability, increase metabolic stability, and alter the binding affinity of the molecule to its biological target.[5] Derivatives of cinnamic acid have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[6]

Anticancer Activity

While specific IC50 values for this compound are not widely published, data for structurally related compounds demonstrate the potential for high potency. The table below compares the cytotoxic activity of various cinnamic acid derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
A coumarin-cinnamic acid hybrid (Compound 4)HL60 (Leukemia)8.09[7]
A coumarin-cinnamic acid hybrid (Compound 4)MCF-7 (Breast)3.26[7]
A coumarin-cinnamic acid hybrid (Compound 4)A549 (Lung)9.34[7]
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideStaphylococcus aureusSubmicromolar[8]
3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24)Mouse RAW264.7 macrophages (NF-κB DNA binding)~35[9]
Anti-inflammatory Activity and Inhibition of the NF-κB Signaling Pathway

Many cinnamic acid derivatives exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway is a major target for the development of new anti-inflammatory drugs.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription Inhibitor 3-Fluoro-5-(trifluoromethyl) cinnamic acid derivative Inhibitor->IKK Inhibits

Inhibition of the NF-κB signaling pathway by a cinnamic acid derivative.
Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method for assessing the inhibition of the NF-κB pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • This compound derivative (test compound).

  • Luciferase Assay System (e.g., Promega).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • After incubation, lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound offers significant advantages in the synthesis of advanced materials and biologically active molecules. The synergistic electron-withdrawing effects of the fluoro and trifluoromethyl groups enhance key physicochemical properties and can lead to improved biological potency and a more desirable pharmacokinetic profile. As a versatile synthetic intermediate, it provides a robust platform for the development of novel compounds in the fields of medicine and materials science, making it a valuable tool for researchers and drug development professionals.

References

Assessing the Purity of Synthesized 3-Fluoro-5-(trifluoromethyl)cinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical, non-negotiable step in the journey from laboratory to clinical application. The presence of impurities can significantly impact the efficacy, safety, and regulatory approval of a potential therapeutic. This guide provides a comprehensive framework for assessing the purity of synthesized 3-Fluoro-5-(trifluoromethyl)cinnamic acid, a fluorinated cinnamic acid derivative of interest in medicinal chemistry. We present a comparative analysis of this target compound with relevant alternatives, supported by detailed experimental protocols and data presented for clear comparison.

Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common and efficient method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. In the case of our target molecule, this would involve the reaction of 3-Fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a basic catalyst like piperidine or pyridine.

Based on this synthetic pathway, potential impurities may include:

  • Unreacted Starting Materials: Residual 3-Fluoro-5-(trifluoromethyl)benzaldehyde and malonic acid.

  • Catalyst Residues: Traces of the basic catalyst used in the condensation reaction.

  • Byproducts of the Reaction: Formation of side products due to secondary reactions.

  • Solvent Residues: Residual solvents used during the synthesis and purification steps.

A thorough purity assessment, therefore, requires a multi-technique approach to detect and quantify this range of potential contaminants.

Comparative Analysis of Cinnamic Acid Derivatives

To provide context for the purity assessment of this compound, this guide includes a comparison with three alternative cinnamic acid derivatives that are also of interest in drug discovery: 3,5-bis(Trifluoromethyl)cinnamic acid, 4-Fluorocinnamic acid, and the naturally occurring Ferulic acid.

ParameterThis compound (Target)3,5-bis(Trifluoromethyl)cinnamic acid4-Fluorocinnamic acidFerulic acid
Molecular Formula C₁₀H₆F₄O₂C₁₁H₆F₆O₂C₉H₇FO₂C₁₀H₁₀O₄
Molecular Weight 234.15 g/mol [1]284.15 g/mol 166.15 g/mol [2]194.18 g/mol
Melting Point (°C) Not available166-169209-210[2]174
Appearance Expected: White to off-white solidSolidPowder[2]Orthorhombic needles
Purity (Typical) >98% (Expected)98%99%[2]>98%
Key Spectral Data Predicted based on similar structures¹H NMR, ¹³C NMR, ¹⁹F NMR data available[3]¹H NMR data available¹H NMR and ¹³C NMR data available[4][5]

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of non-volatile organic compounds and for quantifying impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For fluorinated compounds, a column with a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and improved resolution.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute more non-polar compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the cinnamic acid chromophore has a strong absorbance, typically around 280 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity determination (qNMR).

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Provides information on the proton environment in the molecule. The presence of signals corresponding to starting materials or byproducts can indicate impurities.

  • ¹³C NMR: Offers information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: Crucial for fluorinated compounds, this technique is highly sensitive to the fluorine environment and can be used to detect and quantify fluorine-containing impurities.

  • Solvent: A deuterated solvent in which the sample is fully soluble, such as DMSO-d₆ or CDCl₃.

  • Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known purity is added to the sample. The purity of the target compound is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify the mass of any impurities.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS) or Gas Chromatography (GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for cinnamic acid derivatives.

  • Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. Other peaks may indicate the presence of impurities.

Melting Point Determination

The melting point of a crystalline solid is a good indicator of its purity. A pure compound will have a sharp melting point range, while the presence of impurities will typically broaden and depress the melting point.

Methodology:

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure: A small amount of the dried, powdered sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.

Workflow and Pathway Visualizations

To aid in the understanding of the purity assessment process and the biological context of cinnamic acid derivatives, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesized This compound HPLC HPLC (Purity & Impurity Profile) Synthesis->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) (Structure & Purity) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS MP Melting Point (Purity Indication) Synthesis->MP Pure Purity ≥ 98% HPLC->Pure Impure Purity < 98% HPLC->Impure NMR->Pure NMR->Impure MS->Pure MS->Impure MP->Pure MP->Impure Purification Further Purification (e.g., Recrystallization) Impure->Purification Purification->Synthesis

Workflow for Purity Assessment

Signaling_Pathway cluster_pathway Illustrative Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Inflammation) Gene->Response Cinnamic_Acid Cinnamic Acid Derivative Cinnamic_Acid->Kinase2 Inhibition

Cinnamic Acid Derivative Signaling

By following a rigorous and multi-faceted analytical approach, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development efforts.

References

In Vitro Efficacy of Cinnamic Acid Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro biological activities of cinnamic acid derivatives, with a focus on analogs relevant to 3-Fluoro-5-(trifluoromethyl)cinnamic acid. While specific public data on the 3-Fluoro-5-(trifluoromethyl) substitution is limited, this document synthesizes findings from structurally related compounds to offer a predictive framework and methodological guidance for researchers, scientists, and drug development professionals. The inclusion of fluorine and trifluoromethyl groups is known to significantly modulate a compound's metabolic stability, lipophilicity, and target-binding affinity, making this class of derivatives promising for therapeutic applications.

Cinnamic acid and its derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The core structure, featuring a phenyl ring, an alkene bridge, and a carboxylic acid group, is amenable to extensive chemical modification to enhance potency and selectivity.[3]

Comparative In Vitro Anticancer Activity

The anticancer potential of cinnamic acid derivatives is frequently evaluated through cytotoxicity assays on various cancer cell lines. The data below compares the efficacy of different substitution patterns on the cinnamic acid scaffold.

Table 1: In Vitro Cytotoxicity of Cinnamic Acid Derivatives Against A-549 Lung Cancer Cells

Compound IDSubstitution PatternIC50 (µM)Reference
Compound 5Cinnamic acid analog10.36[4][5]
ColchicinePositive Control6.32[4]
Hypothetical3-Fluoro-5-(trifluoromethyl)Data Not Available-

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that novel synthetic cinnamic acid analogs can exhibit potent cytotoxicity against lung cancer cells, with activity approaching that of established anticancer agents like colchicine.[4][5] The introduction of electron-withdrawing groups like fluorine and trifluoromethyl is a common strategy to enhance the anticancer and anti-inflammatory activity of drug candidates.[2]

Signaling Pathway: MMP-9 Inhibition in Cancer

Many cinnamic acid derivatives are explored as inhibitors of matrix metalloproteinases (MMPs), particularly MMP-9, which is overexpressed in many cancers and plays a crucial role in tumor invasion and metastasis.[4]

MMP9_Inhibition cluster_0 Cancer Cell Cinnamic_Acid_Derivative 3-Fluoro-5-(trifluoromethyl) cinnamic acid derivative MMP9 MMP-9 Cinnamic_Acid_Derivative->MMP9 Inhibition ECM_Degradation Extracellular Matrix Degradation MMP9->ECM_Degradation Promotes Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Leads to

Caption: Proposed mechanism of anticancer action via MMP-9 inhibition.

Comparative In Vitro Antimicrobial Activity

Cinnamic acid derivatives have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi.[6][7] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antimicrobial Activity of Cinnamic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
cis-Cinnamic AcidMycobacterium tuberculosis (MDR)2.5[6]
trans-Cinnamic AcidMycobacterium tuberculosis (MDR)300[6]
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamideStaphylococcus aureusSubmicromolar[8]
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]- 3-(3,4-dichlorophenyl)prop-2-enamideStaphylococcus aureus & MRSASubmicromolar[8]
Ampicillin (Control)Staphylococcus aureus-[8]
HypotheticalData Not Available-

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MDR: Multi-Drug Resistant. MRSA: Methicillin-Resistant Staphylococcus aureus.

The data clearly indicates that structural modifications, such as geometric isomerism and the addition of trifluoromethyl groups, dramatically impact antimicrobial potency. For instance, cis-Cinnamic acid is approximately 120 times more potent against M. tuberculosis than its trans isomer.[6] Furthermore, N-arylcinnamamides containing bis(trifluoromethyl)phenyl groups show potent, submicromolar activity against drug-resistant staphylococcal strains.[8]

Antimicrobial Mechanism of Action

The proposed antimicrobial mechanisms for cinnamic acid derivatives often involve the disruption of the microbial cell membrane and the induction of oxidative stress through the production of reactive oxygen species (ROS).[6]

Antimicrobial_Workflow Derivative Cinnamic Acid Derivative Membrane Microbial Cell Membrane Disruption Derivative->Membrane ROS Induction of Reactive Oxygen Species (ROS) Derivative->ROS Death Cell Death Membrane->Death Damage Oxidative Damage to Cellular Components ROS->Damage Damage->Death MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_Cells Incubate for 24h (37°C, 5% CO2) Start->Incubate_Cells Add_Compound Add Serial Dilutions of Test Compound Incubate_Cells->Add_Compound Incubate_Compound Incubate for 24-48h Add_Compound->Incubate_Compound Add_MTT Add MTT Reagent (e.g., 5 mg/mL) Incubate_Compound->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Measure Absorbance (e.g., 570 nm) Add_Solvent->Read_Absorbance

References

A Spectroscopic Guide to Cinnamic Acid Isomers: Trans vs. Cis

Author: BenchChem Technical Support Team. Date: December 2025

Cinnamic acid, a naturally occurring aromatic organic compound, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. The trans isomer is the more thermodynamically stable and common form, widely used in flavors, fragrances, and pharmaceuticals. The cis isomer is less stable but exhibits distinct biological and chemical properties. For researchers in drug development and materials science, the ability to accurately distinguish between these isomers is critical. This guide provides a comparative analysis of their spectroscopic properties, supported by experimental data and protocols.

Comparative Spectroscopic Data

The structural differences between trans- and cis-cinnamic acid give rise to unique spectral fingerprints. The extended conjugation in the planar trans isomer and the steric hindrance in the non-planar cis isomer are key factors influencing their interaction with electromagnetic radiation.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated systems. The trans isomer, with its more effective conjugation, absorbs light at a longer wavelength (λmax) compared to the sterically hindered cis isomer.

Table 1: UV-Visible Absorption Data for Cinnamic Acid Isomers

Isomerλmax (in Ethanol/Methanol)Reference
trans-Cinnamic Acid~270 - 274 nm[1][2][3]
cis-Cinnamic Acid~262 nm[2][3]
Infrared (IR) Spectroscopy

IR spectroscopy highlights differences in the vibrational modes of the functional groups. While many peaks overlap, the C=C and C=O stretching frequencies show subtle but consistent differences. The most prominent feature for both is the very broad O-H stretch of the carboxylic acid dimer, which arises from hydrogen bonding[4][5].

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Cinnamic Acid Isomers

Vibrational Modetrans-Cinnamic Acidcis-Cinnamic AcidGeneral Range
O-H Stretch (Carboxylic Acid) ~3400 - 2300 (very broad)~3400 - 2300 (very broad)[4]
C=O Stretch (Carbonyl) ~1680 - 1693~1696[1][4][6]
C=C Stretch (Alkene) ~1622 - 1630~1626[1][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between the two isomers. The coupling constant (J) between the two vinylic protons (CH =CH ) is significantly different due to their geometric arrangement.

Table 3: ¹H NMR Spectroscopic Data for Vinylic Protons of Cinnamic Acid Isomers

IsomerVinylic Proton δ (ppm)Vinylic H-H Coupling Constant (JHH)Reference
trans-Cinnamic Acid~6.43 and ~7.80~16 Hz[6][8][9]
cis-Cinnamic Acid~5.95 and ~6.90~12 - 13 Hz[6][8][9]

Table 4: ¹³C NMR Chemical Shifts (δ) for trans-Cinnamic Acid

Carbon AtomChemical Shift (ppm) in CDCl₃Reference
Carbonyl (C=O)172.8[10]
Vinylic CH (α to COOH)117.4[10]
Vinylic CH (β to COOH)147.1[10]
Aromatic C (quaternary)134.1[10]
Aromatic CH (ortho)128.4[10]
Aromatic CH (meta)129.0[10]
Aromatic CH (para)130.7[10]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

UV-Visible Spectroscopy
  • Solution Preparation: Prepare a dilute (~0.001 M) solution of the cinnamic acid isomer in a UV-transparent solvent, such as methanol or ethanol[2].

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm. Identify the wavelength of maximum absorbance (λmax)[2].

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid cinnamic acid sample with dry potassium bromide (KBr) powder.

  • Pellet Formation: Grind the mixture and press it into a thin, transparent disc using a hydraulic press[4].

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the cinnamic acid isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference if not already present in the solvent[8].

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., 400 MHz). Shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra. Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

  • Analysis: Calibrate the spectrum using the TMS peak at 0.00 ppm. Integrate the ¹H signals and measure the coupling constants of the vinylic protons to determine the isomeric form.

Visualization of Isomer Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown cinnamic acid isomer using the key spectroscopic differences discussed.

G cluster_0 Spectroscopic Workflow for Cinnamic Acid Isomer Identification start Unknown Cinnamic Acid Sample nmr Acquire ¹H NMR Spectrum start->nmr j_coupling Measure Vinylic Coupling Constant (JHH) nmr->j_coupling trans_result trans-Cinnamic Acid (J ≈ 16 Hz) j_coupling->trans_result J ≈ 16 Hz cis_result cis-Cinnamic Acid (J ≈ 12-13 Hz) j_coupling->cis_result J ≈ 12-13 Hz uv_confirm Confirm with UV-Vis (Optional) trans_result->uv_confirm cis_result->uv_confirm uv_trans λmax ≈ 274 nm uv_confirm->uv_trans uv_cis λmax ≈ 262 nm uv_confirm->uv_cis

Caption: Workflow for distinguishing cinnamic acid isomers using NMR and UV-Vis spectroscopy.

This guide summarizes the key spectroscopic differences between trans- and cis-cinnamic acid, providing a reliable framework for their identification and characterization. The pronounced difference in the ¹H NMR vinylic coupling constant serves as the most unambiguous method for differentiation.

References

Evaluating the Drug-Like Properties of 3-Fluoro-5-(trifluoromethyl)cinnamic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the careful evaluation of a compound's physicochemical and pharmacokinetic properties is paramount to its success as a potential therapeutic agent. This guide provides a comparative analysis of 3-Fluoro-5-(trifluoromethyl)cinnamic acid against two benchmark compounds: the parent molecule, Cinnamic Acid, and a widely used nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. This evaluation is framed by the principles of Lipinski's Rule of Five, a cornerstone in the prediction of a drug's oral bioavailability.

Physicochemical and Drug-Like Properties: A Comparative Analysis

The drug-like properties of a compound are largely dictated by its physicochemical characteristics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table summarizing the key drug-like parameters for this compound and the selected reference compounds.

PropertyThis compoundCinnamic AcidCelecoxibLipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 234.15[1]148.16381.37< 500
logP (Octanol-Water Partition Coefficient) Predicted: ~2.92.13[2]3.5≤ 5
Aqueous Solubility (mg/mL) Data not available0.546[3]~0.003-0.007[4]-
pKa Predicted: 4.11[1]4.44[2]11.1[4][5]-
Hydrogen Bond Donors 111≤ 5
Hydrogen Bond Acceptors 225≤ 10

Analysis of Drug-Likeness:

Cinnamic Acid , the parent compound, also comfortably meets all the criteria of Lipinski's Rule of Five. Its lower molecular weight and moderate lipophilicity are generally favorable for oral absorption.

Celecoxib , a successful oral drug, provides a relevant clinical benchmark. It also aligns with Lipinski's rules, showcasing a balance of properties that contribute to its oral bioavailability. It is important to note that despite its low aqueous solubility, its formulation and high permeability contribute to its effectiveness.

Experimental Protocols

To ensure a comprehensive understanding of how these drug-like properties are determined, the following are detailed methodologies for key experimental assays.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound.

  • Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

Lipophilicity Determination (Octanol-Water Partition Coefficient - logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its ability to cross biological membranes.

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation of the two phases.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.

  • Equilibration: The mixture is gently agitated for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The octanol and water phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Membrane Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive diffusion of a compound across a biological membrane.

  • Membrane Preparation: A filter plate with a porous support is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Compartments: The wells of the filter plate (donor compartment) are filled with a solution of the test compound in a buffered aqueous solution. This plate is then placed on top of an acceptor plate containing a fresh buffer solution.

  • Incubation: The "sandwich" of donor and acceptor plates is incubated for a specific period, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the change in compound concentration over time and the surface area of the membrane.

Metabolic Stability Evaluation (Liver Microsomal Stability Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (which contain the CYP enzymes), a buffered solution, and the test compound at a known concentration.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are indicators of its metabolic stability.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for evaluating the drug-like properties of a new chemical entity.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Candidate Selection cluster_3 Lead Optimization / Further Development Compound This compound Solubility Aqueous Solubility Compound->Solubility Lipophilicity Lipophilicity (logP) Compound->Lipophilicity Permeability Permeability (PAMPA) Compound->Permeability Metabolism Metabolic Stability Compound->Metabolism Analysis Comparison to Reference Compounds Solubility->Analysis Lipophilicity->Analysis Permeability->Analysis Metabolism->Analysis Decision Go/No-Go Decision Analysis->Decision LeadOpt Lead Optimization Decision->LeadOpt Go

Caption: A simplified workflow for the in vitro evaluation of drug-like properties.

Conclusion

Based on the available data and predictive models, this compound presents a promising profile in the context of Lipinski's Rule of Five, suggesting it possesses fundamental characteristics for oral bioavailability. The strategic fluorination of the cinnamic acid scaffold is a well-established method in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[6] However, a definitive assessment of its drug-like potential necessitates the acquisition of experimental data for key ADME parameters, including aqueous solubility, permeability, and metabolic stability. The comparative analysis with cinnamic acid and celecoxib highlights the importance of a balanced physicochemical profile for successful drug development. Further experimental investigation of this compound using the detailed protocols will be crucial in elucidating its full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Fluoro-5-(trifluoromethyl)cinnamic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this chemical waste stream effectively.

Immediate Safety and Hazard Identification

Waste Classification and Segregation

Proper identification and segregation of chemical waste is the first critical step in the disposal process.

  • Waste Classification: this compound is classified as a halogenated organic waste . This classification is due to the presence of fluorine atoms in its structure.

  • Segregation: This waste must be collected separately from non-halogenated organic waste.[1] It is crucial to prevent mixing with incompatible materials. Do not mix this acidic waste with bases, oxidizing agents, or reactive metals, as this could lead to violent reactions or the release of toxic gases.[2] Each class of chemical waste should have its own designated and clearly labeled container.

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe collection and disposal of this compound waste:

  • Container Selection: Use a designated, compatible, and leak-proof waste container. High-density polyethylene (HDPE) or glass containers are typically suitable for halogenated organic acids. The container must have a secure screw-top cap.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The specific hazards (e.g., "Irritant," "Halogenated Organic Acid").

    • The date when the first waste was added to the container (accumulation start date).

  • Accumulation:

    • Collect all waste (solid residue, contaminated consumables like weigh boats or filter paper, and solutions) in the designated container.

    • For solutions, add waste carefully to the container, avoiding splashes.

    • Always keep the waste container closed except when adding waste.[3]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4] The SAA must be a secondary containment bin to prevent spills.

  • Requesting Disposal: Once the container is full or you have no further use for it, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[3] Fill out a chemical waste collection request form as required by your institution.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary:

  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into the designated hazardous waste container.[2] The area should then be decontaminated.

  • Large Spills: For larger spills, evacuate the immediate area and alert your laboratory supervisor and institutional EHS.

  • Personal Contamination:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]

Disposal Parameters

The following table summarizes the key parameters for the disposal of this compound. As no specific regulatory quantitative limits were found for this compound, general best practices are provided.

ParameterGuidelineRationale
Waste Classification Halogenated Organic AcidContains fluorine and is acidic. Requires specific disposal pathway.
Primary Container Compatible, labeled, sealed container (e.g., HDPE, Glass)Prevents leaks and reactions with the container material.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentEnsures proper storage and containment in case of a primary container leak.
Segregation Separate from bases, oxidizers, and non-halogenated wastePrevents dangerous chemical reactions.[2]
Disposal Method Collection by certified hazardous waste personnel for incinerationStandard procedure for halogenated organic compounds.[1]
Drain/Trash Disposal Strictly ProhibitedPrevents environmental contamination and damage to plumbing.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal start Generate Waste (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Is Waste Halogenated Organic Acid? container->segregate collect Collect Waste in Designated Container in a Fume Hood segregate->collect Yes store Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment collect->store check_full Container Full? store->check_full check_full->store No request Submit Waste Pickup Request to EHS Office check_full->request Yes end Waste Collected by Authorized Personnel request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3-Fluoro-5-(trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 3-Fluoro-5-(trifluoromethyl)cinnamic acid, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as an irritant. Based on data from structurally similar compounds, the primary hazards are outlined below.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]Prevents skin contact which can lead to irritation.[1][4]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[6][7]Protects skin from accidental spills and contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for high-dust conditions.Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[4]

Operational and Handling Plan

Adherence to proper laboratory procedures is critical for the safe handling of this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory or under a chemical fume hood.[3][4][8]

  • An eyewash station and safety shower must be readily accessible.[2][4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing and Transfer:

    • Handle as a powder. Avoid creating dust.[1][2]

    • Use a spatula or other appropriate tool for transfers.

    • Keep the container tightly closed when not in use.[1][3][8]

  • During Use:

    • Avoid all personal contact, including inhalation of dust.[1]

    • Do not eat, drink, or smoke in the handling area.[1][8]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][8]

    • Clean the work area to remove any residual chemical.

    • Contaminated clothing should be removed and laundered before reuse.[1][4][8]

Emergency and First Aid Protocols

Immediate and appropriate responses to exposure are crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep or vacuum up the spilled solid material. Avoid generating dust.[1][4]

  • Collect: Place the spilled material into a clean, dry, labeled, and sealed container for disposal.[1][4]

  • Decontaminate: Wash the spill area with soap and water.

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][8]

  • The waste should be treated as hazardous. Consult with your institution's environmental health and safety office for specific guidance.[8] It may be necessary to send the material to an authorized incinerator equipped with an afterburner and scrubber.[2]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls are Active (Fume Hood, Eyewash Station) B->C D Handle in Fume Hood C->D E Avoid Dust Generation D->E L Spill or Exposure Occurs D->L F Keep Container Sealed E->F G No Eating, Drinking, or Smoking F->G H Thoroughly Wash Hands G->H I Decontaminate Work Area H->I J Dispose of Waste in Designated Hazardous Waste Container I->J K Store in a Cool, Dry, Well-Ventilated Area J->K M Follow First Aid Protocols (Eye, Skin, Inhalation, Ingestion) L->M Exposure N Execute Spill Cleanup Procedure L->N Spill O Seek Medical Attention M->O

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.